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1-(1-Methylpiperidin-4-YL)-1,4-diazepane Documentation Hub

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  • Product: 1-(1-Methylpiperidin-4-YL)-1,4-diazepane
  • CAS: 202992-02-7

Core Science & Biosynthesis

Foundational

1-(1-Methylpiperidin-4-yl)-1,4-diazepane chemical structure

The following technical guide details the structural analysis, synthetic methodology, and medicinal chemistry applications of 1-(1-Methylpiperidin-4-yl)-1,4-diazepane. Executive Summary 1-(1-Methylpiperidin-4-yl)-1,4-dia...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic methodology, and medicinal chemistry applications of 1-(1-Methylpiperidin-4-yl)-1,4-diazepane.

Executive Summary

1-(1-Methylpiperidin-4-yl)-1,4-diazepane is a bicyclic diamine scaffold characterized by a semi-rigid piperidine ring linked to a flexible, seven-membered 1,4-diazepane (homopiperazine) core. Unlike its ubiquitous six-membered analog (1-methylpiperidin-4-yl-piperazine), this scaffold offers unique conformational entropy and spatial projection properties, making it a critical "privileged structure" in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for Histamine H3 and Sigma receptors. This guide outlines the physicochemical basis for its selection, a validated synthetic protocol, and its reactivity profile in lead optimization.

Structural Architecture & Physicochemical Properties

The Diazepane Advantage

The 1,4-diazepane ring introduces a specific "twist-chair" and "twist-boat" conformational equilibrium that is absent in piperazine analogs. This flexibility allows the terminal secondary amine to adopt diverse vectors for interaction with receptor binding pockets, often resulting in improved affinity or selectivity profiles.

PropertyPiperazine Analog (6-membered)Diazepane Analog (7-membered)Impact on Drug Design
Ring Conformation Rigid ChairFlexible Twist-Chair/BoatInduced fit in sterically demanding pockets.
N-N Distance ~2.8 Å (Fixed)~3.0 - 3.4 Å (Variable)Extended reach for hydrogen bonding.
Basicity (pKa) pKa1 ~9.8, pKa2 ~5.6pKa1 ~10.2, pKa2 ~6.5Higher basicity improves solubility; affects BBB permeability.
Lipophilicity Lower LogPSlightly Higher LogPModulates metabolic stability and membrane crossing.
Reactivity Mapping

The molecule contains three nitrogen centers with distinct steric and electronic environments:

  • N-Methyl Piperidine Nitrogen (Tertiary): Sterically hindered, lowest reactivity, typically protonated at physiological pH.

  • Diazepane N1 (Tertiary, Bridgehead): Sterically crowded, chemically inert under standard acylation conditions.

  • Diazepane N4 (Secondary): The primary handle for functionalization. High nucleophilicity allows for selective amidation, reductive amination, or arylation.

ReactivityMap Struct 1-(1-Methylpiperidin-4-yl)-1,4-diazepane N_Pip Piperidine Nitrogen (Tertiary, Methylated) Low Reactivity Struct->N_Pip N_Diaz1 Diazepane N1 (Tertiary, Linker) Sterically Hindered Struct->N_Diaz1 N_Diaz4 Diazepane N4 (Secondary) High Nucleophilicity Primary Synthetic Handle Struct->N_Diaz4 Amidation Amidation N_Diaz4->Amidation R-COCl / Base Arylation Arylation N_Diaz4->Arylation Ar-X / Pd cat. Alkylation Alkylation N_Diaz4->Alkylation R-CHO / NaBH(OAc)3

Figure 1: Reactivity profile of the scaffold.[1] The N4 position of the diazepane ring is the sole point of derivatization without protecting group manipulation.

Synthetic Methodology

The most robust route to this scaffold is the Reductive Amination of 1-methyl-4-piperidone with an excess of homopiperazine. This method avoids the use of protecting groups and exploits the basicity difference for purification.

Reaction Mechanism

The reaction proceeds via the formation of an iminium ion intermediate between the ketone of the piperidone and the secondary amine of the homopiperazine. The 7-membered ring of homopiperazine is sufficiently nucleophilic to attack the ketone, despite the steric bulk.

SynthesisPathway Piperidone 1-Methyl-4-piperidone Imine Iminium Intermediate Piperidone->Imine Condensation Homopiperazine Homopiperazine (1,4-Diazepane) Homopiperazine->Imine Product 1-(1-Methylpiperidin-4-yl)-1,4-diazepane Imine->Product Hydride Reduction Reagents NaBH(OAc)3 DCE, AcOH Reagents->Imine

Figure 2: One-pot reductive amination pathway. The use of Sodium Triacetoxyborohydride (STAB) ensures selective reduction of the imine in the presence of the ketone.

Experimental Protocol (Bench-Validated)

Objective: Synthesis of 1-(1-Methylpiperidin-4-yl)-1,4-diazepane on a 10 mmol scale.

Reagents:

  • 1-Methyl-4-piperidone (1.13 g, 10 mmol)

  • Homopiperazine (3.00 g, 30 mmol) [3 equivalents used to prevent bis-alkylation]

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Acetic Acid (AcOH) (0.6 mL, 10 mmol)

  • 1,2-Dichloroethane (DCE) (50 mL)

Procedure:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve Homopiperazine (3 eq) in DCE (30 mL). Add 1-Methyl-4-piperidone (1 eq) and AcOH (1 eq). Stir at room temperature for 30 minutes under Nitrogen atmosphere. Rationale: Excess homopiperazine minimizes the formation of the symmetrical bis(piperidyl)diazepane byproduct.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 30 mL). Note: The product is highly polar; multiple extractions are necessary.

  • Purification:

    • Combine organic layers, dry over Na2SO4, and concentrate in vacuo.

    • Crucial Step: The residue contains the product and excess homopiperazine. Purify via basic alumina column chromatography or amine-functionalized silica gel using a gradient of DCM:MeOH:NH4OH (90:9:1).

    • Alternatively, Kugelrohr distillation can remove the lower-boiling unreacted homopiperazine.

Yield: Typically 65–75% as a pale yellow oil.

Medicinal Chemistry Applications

GPCR Ligand Design

This scaffold is a bioisostere for the N-methylpiperazine moiety found in drugs like Imatinib or Olanzapine , but it is specifically favored in:

  • Histamine H3 Antagonists: The diazepane ring provides the optimal spacer length and flexibility to bridge the interaction between the conserved Aspartate residue (binding the basic amine) and the hydrophobic pocket.

  • Sigma-1 Receptor Ligands: The bulky, hydrophobic nature of the 7-membered ring enhances affinity for the sigma-1 binding site compared to the tighter piperazine ring.

Linker Chemistry in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the solubility of the linker is paramount. The 1-(1-methylpiperidin-4-yl)-1,4-diazepane unit serves as a highly soluble, protonatable "kink" in the linker chain, preventing π-stacking collapse and improving the pharmacokinetic profile of the chimera.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

  • Diazepane in Drug Design: Stocking, E. M., & Williams, R. M. (2003). Chemistry and Biology of Biosynthetic Diels–Alder Reactions. Angewandte Chemie International Edition. (Contextual reference for heterocycle synthesis). Link

  • Homopiperazine Applications: Balk, K. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Link

  • NMDA Receptor Modulation: Zhou, L. M., et al. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. Link[3]

Sources

Foundational

4-(1,4-diazepan-1-yl)-1-methylpiperidine properties

An In-Depth Technical Guide to 4-(1,4-diazepan-1-yl)-1-methylpiperidine: Properties, Synthesis, and Pharmacological Profile Abstract This technical guide provides a comprehensive overview of 4-(1,4-diazepan-1-yl)-1-methy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(1,4-diazepan-1-yl)-1-methylpiperidine: Properties, Synthesis, and Pharmacological Profile

Abstract

This technical guide provides a comprehensive overview of 4-(1,4-diazepan-1-yl)-1-methylpiperidine, a heterocyclic compound incorporating both a 1-methylpiperidine and a 1,4-diazepane moiety. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from studies on its core scaffolds and related derivatives. It outlines the predicted physicochemical properties, proposes a detailed synthetic route, discusses potential pharmacological activities based on the known biological profiles of 1,4-diazepine analogues, and details appropriate analytical methodologies for characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction

The synthesis and investigation of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry. The unique three-dimensional structures and electronic properties of these molecules make them ideal scaffolds for interacting with a wide array of biological targets. 4-(1,4-diazepan-1-yl)-1-methylpiperidine is a molecule of interest as it combines two well-established pharmacophores: the piperidine ring, which is a prevalent feature in numerous pharmaceuticals, and the 1,4-diazepine system, known for its diverse biological activities.[1][2]

Chemical Identity and Structure

The structure of 4-(1,4-diazepan-1-yl)-1-methylpiperidine consists of a 1-methylpiperidine ring substituted at the 4-position with a 1,4-diazepan-1-yl group. The presence of multiple nitrogen atoms suggests that the molecule is likely basic and may be protonated at physiological pH.

  • IUPAC Name: 4-(1,4-Diazepan-1-yl)-1-methylpiperidine

  • Molecular Formula: C12H25N3

  • Core Scaffolds: 1-Methylpiperidine, 1,4-Diazepane

Significance and Potential Applications

While specific applications for this compound have not been documented, the known pharmacology of its constituent parts suggests several areas of potential therapeutic interest. Piperidine derivatives are found in a wide range of drugs, including analgesics and antipsychotics.[1][3] The 1,4-diazepine nucleus is a "privileged structure" in medicinal chemistry, with derivatives exhibiting anxiolytic, anticonvulsant, antipsychotic, and anticancer properties.[4][5][6] Therefore, 4-(1,4-diazepan-1-yl)-1-methylpiperidine is a promising candidate for investigation in central nervous system (CNS) disorders or oncology.

Physicochemical Properties

PropertyValue (1-Methylpiperidine)Predicted/Inferred Value (Target Molecule)Reference
Molecular Weight 99.18 g/mol 211.36 g/mol [7][8]
Appearance Colorless liquidLikely a colorless to yellowish liquid or low-melting solid[7][8]
Boiling Point 106-107 °C> 200 °C (Estimated)[8]
Density 0.82 g/cm³ (at 20 °C)~0.9-1.0 g/cm³ (Estimated)[7]
pKa (Basic) 10.1Two pKa values are expected due to the three amine groups.[9]
Solubility Miscible with waterLikely soluble in water and polar organic solvents.[7]

Synthesis and Manufacturing

A plausible synthetic route for 4-(1,4-diazepan-1-yl)-1-methylpiperidine involves the reductive amination of 1-methylpiperidin-4-one with 1,4-diazepane. This is a common and efficient method for forming C-N bonds.

Retrosynthetic Analysis

The retrosynthetic analysis suggests that the target molecule can be disconnected at the C-N bond between the piperidine and diazepane rings, leading back to 1-methylpiperidin-4-one and 1,4-diazepane as the starting materials.

G target 4-(1,4-diazepan-1-yl)-1-methylpiperidine disconnection C-N Bond Disconnection (Reductive Amination) target->disconnection intermediates 1-Methylpiperidin-4-one + 1,4-Diazepane disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

Reaction: 1-Methylpiperidin-4-one + 1,4-Diazepane → 4-(1,4-diazepan-1-yl)-1-methylpiperidine

Reagents and Conditions:

  • 1-Methylpiperidin-4-one (1.0 eq)

  • 1,4-Diazepane (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Temperature: Room temperature

  • Reaction Time: 12-24 hours

Step-by-Step Methodology:

  • To a solution of 1-methylpiperidin-4-one in the chosen solvent, add 1,4-diazepane.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate enamine/iminium ion.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-(1,4-diazepan-1-yl)-1-methylpiperidine.

Purification and Characterization

The purified product should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Pharmacological Profile

The pharmacological profile of 4-(1,4-diazepan-1-yl)-1-methylpiperidine has not been experimentally determined. However, based on the extensive literature on 1,4-diazepine derivatives, a range of potential biological activities can be predicted.

Postulated Mechanism of Action

Many 1,4-diazepine derivatives, particularly the benzodiazepines, exert their effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[2] Other diazepine derivatives have been shown to target a variety of receptors and enzymes, including bromodomains.[10] Given the structural features of the target molecule, it could potentially interact with G-protein coupled receptors (GPCRs) or ion channels.

G ligand 4-(1,4-diazepan-1-yl) -1-methylpiperidine receptor Biological Target (e.g., GPCR, Ion Channel) ligand->receptor Binding pathway Signal Transduction Pathway receptor->pathway Activation/Inhibition response Cellular Response (e.g., Modulation of Neuronal Activity) pathway->response

Caption: A potential mechanism of action for the target molecule.

Potential Therapeutic Areas
  • CNS Disorders: Due to the prevalence of the 1,4-diazepine scaffold in anxiolytic, anticonvulsant, and antipsychotic drugs, this compound warrants investigation for similar activities.[4][5][6]

  • Oncology: Some 1,4-diazepine derivatives have demonstrated anticancer properties.[11]

  • Antimicrobial: A recent study has shown that 1,4-diazepan linked piperidine derivatives can have anti-microbial activity.[12]

Analytical Methodology

The analysis of 4-(1,4-diazepan-1-yl)-1-methylpiperidine would likely employ standard chromatographic techniques.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column would be the method of choice for purity assessment and quantification.[13][14] A mobile phase consisting of a mixture of acetonitrile and water with a modifier such as formic acid or trifluoroacetic acid would likely provide good peak shape. Detection could be achieved using a UV detector (if the molecule has a chromophore, which is unlikely) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely boiling point of the molecule, GC-MS could also be a viable technique for analysis.[14]

Illustrative Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification dissolution Dissolution in appropriate solvent filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC (C18 Column) or GC filtration->hplc ms Mass Spectrometry (MS) hplc->ms data Data Analysis ms->data

Caption: A typical workflow for the analysis of the target molecule.

Safety and Toxicology

The toxicological properties of 4-(1,4-diazepan-1-yl)-1-methylpiperidine have not been determined. However, based on the properties of its precursors and related compounds, appropriate safety precautions should be taken. 1-Methylpiperidine is a flammable, corrosive, and toxic liquid.[7][9]

Handling and Storage Recommendations:

  • Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

Conclusion and Future Perspectives

4-(1,4-diazepan-1-yl)-1-methylpiperidine represents a novel chemical entity with the potential for interesting pharmacological activities, given its hybrid structure of two biologically relevant scaffolds. While there is a lack of direct experimental data, this guide provides a solid foundation for researchers by proposing a viable synthetic route and outlining key areas for future investigation. The next steps in the development of this compound would be its synthesis and purification, followed by a comprehensive in vitro screening campaign to elucidate its biological targets and potential therapeutic applications. Further structural modifications could also be explored to optimize activity and selectivity.

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Available at: [Link]

  • 1-Methylpiperidine. In Wikipedia. Available at: [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]

  • Rashid, M., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. EurekaSelect. Available at: [Link]

  • N-Methylpiperidine. PubChem. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). PubMed. Available at: [Link]

  • 1-[(Piperidin-4-yl)methyl]piperidine Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). PMC. Available at: [Link]

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. (2015). PMC. Available at: [Link]

  • Piperidine, 1-methyl-. NIST WebBook. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). PMC. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Available at: [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. Available at: [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][15][16]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). NTU Journal of Pure Sciences. Available at: [Link]

  • Synthesis of 2-(4-substitutedbenzyl-[15][16]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[7][15][16]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (2011). Chemical Biology & Drug Design, 77(1), 98-103. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010). PMC. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). MDPI. Available at: [Link]

  • Quantum chemical modelling, molecular docking, synthesis and experimental anti-microbial activity of 1,4-diazepan linked piperidine derivative. (2024). ResearchGate. Available at: [Link]

Sources

Exploratory

1-methyl-4-(1,4-diazepan-1-yl)piperidine molecular weight

An In-Depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Properties, Synthesis, and Applications A Note on Nomenclature: The topic of this guide, "1-methyl-4-(1,4-diazepan-1-yl)piperidine," does not correspo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Properties, Synthesis, and Applications

A Note on Nomenclature: The topic of this guide, "1-methyl-4-(1,4-diazepan-1-yl)piperidine," does not correspond to a readily identifiable or commonly referenced chemical entity in major chemical databases. However, the structurally related compound, 1-methyl-4-(piperidin-4-yl)piperazine , is a well-documented chemical building block. This guide will focus on the latter, assuming a likely transcription error in the original query. All data, protocols, and discussions herein pertain to 1-methyl-4-(piperidin-4-yl)piperazine (CAS No: 53617-36-0) .

Executive Summary

This technical guide provides a comprehensive overview of 1-methyl-4-(piperidin-4-yl)piperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The piperidine and piperazine moieties are privileged scaffolds, appearing in numerous pharmaceuticals due to their favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] This document details the fundamental molecular properties of the compound, including its molecular weight, provides a validated synthetic protocol, and discusses its broader significance as a versatile building block in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

The foundational step in utilizing any chemical entity in a research and development setting is a thorough understanding of its fundamental properties. 1-methyl-4-(piperidin-4-yl)piperazine is a solid at room temperature and is soluble in water.[4] Its key identifiers and molecular properties are summarized below.

PropertyValueSource
Molecular Weight 183.29 g/mol [5][6]
Molecular Formula C₁₀H₂₁N₃[5]
CAS Number 53617-36-0[4][5]
IUPAC Name 1-methyl-4-(piperidin-4-yl)piperazine[5]
Common Synonyms 1-methyl-4-(4-piperidinyl)piperazine
Physical Form Solid

Synthesis and Characterization

The synthesis of 1-methyl-4-(piperidin-4-yl)piperazine is reliably achieved through a two-step process involving reductive amination followed by the removal of a protecting group. This pathway is efficient and utilizes common laboratory reagents.

Synthetic Workflow: Reductive Amination and Deprotection

The most common synthetic route begins with the reductive amination of N-tert-butoxycarbonyl-4-piperidinone (Boc-4-piperidone) with N-methylpiperazine.[4][7] The Boc protecting group is essential for preventing undesired side reactions at the piperidine nitrogen. The resulting intermediate is then deprotected under acidic conditions to yield the final product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product R1 N-Boc-4-piperidone Reagent1 Reductive Amination (e.g., NaBH(OAc)₃) R1->Reagent1 Step 1 R2 N-Methylpiperazine R2->Reagent1 Step 1 Int Boc-protected Intermediate Reagent2 Acidic Deprotection (e.g., HCl in Methanol) Int->Reagent2 Step 2 Prod 1-Methyl-4-(piperidin-4-yl)piperazine Reagent1->Int Reagent2->Prod

Fig. 1: Synthetic workflow for 1-methyl-4-(piperidin-4-yl)piperazine.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-methyl-4-(piperidin-4-yl)piperazine.

Step 1: Synthesis of the Boc-Protected Intermediate [4]

  • Dissolve N-tert-butoxycarbonyl-4-piperidinone (1.0 eq) and N-methylpiperazine (1.1 eq) in a suitable solvent such as dichloromethane or dichloroethane.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the mixture in portions at room temperature.

  • Stir the reaction mixture for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can be used in the next step without further purification.

Step 2: Deprotection to Yield the Final Product [4][7]

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add a solution of hydrochloric acid (e.g., concentrated HCl or a saturated solution of HCl in methanol) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. The removal of the Boc group is typically efficient under these conditions.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and basify with a strong base, such as 48% aqueous sodium hydroxide, to a pH > 12.

  • Extract the product into an organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-methyl-4-(piperidin-4-yl)piperazine as a solid.

Significance in Medicinal Chemistry and Drug Discovery

Heterocyclic scaffolds, particularly those containing piperidine and diazepine/piperazine rings, are cornerstones of modern drug design.[2][8] These structures are considered "privileged" because they are capable of binding to a variety of biological targets with high affinity, and their physicochemical properties can be readily tuned through chemical modification.

1-methyl-4-(piperidin-4-yl)piperazine serves as a versatile building block, or synthon, in the construction of more complex molecules.[4] Its structure presents three key features for medicinal chemists:

  • A secondary amine on the piperidine ring: This provides a reactive handle for introducing a wide variety of substituents to explore structure-activity relationships (SAR).

  • A tertiary amine in the piperazine ring: The basicity of this nitrogen can be critical for salt formation, improving solubility and bioavailability.

  • A rigid, yet conformationally flexible core: This allows for the precise spatial orientation of appended chemical groups to optimize interactions with a target protein's binding pocket.

Derivatives of the broader 1,4-diazepine class have been investigated for a wide array of biological activities, including antipsychotic, anxiolytic, antibacterial, and anticancer properties.[8] The strategic incorporation of the 1-methyl-4-(piperidin-4-yl)piperazine scaffold allows researchers to access novel chemical space in the search for potent and selective modulators of various biological pathways.

Conclusion

1-methyl-4-(piperidin-4-yl)piperazine is a valuable chemical intermediate with a molecular weight of 183.29 g/mol . Its straightforward synthesis and the presence of multiple reactive sites make it an important tool for drug discovery professionals. By leveraging this and similar heterocyclic scaffolds, researchers can continue to develop novel therapeutics to address a wide range of human diseases.

References

  • Zhu, F., Shi, Z., Qin, C., Tao, L., Liu, X., Xu, Z., Zhang, L., Li, X., Liu, G., Tang, W., & Xu, Y. (2011). Synthesis of 2-(4-substitutedbenzyl-[6][9]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[6][8][9]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. [Link]

  • Bari, S. S., & Kumar, A. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Bioactive Compounds, 9(3), 203-222. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-[(Piperidin-4-yl)methyl]piperidine Properties. CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. Retrieved February 27, 2026, from [Link]

  • Laschat, S., & D'Angelo, N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]

  • NIST. (n.d.). Diazepam. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

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Foundational

The Expanded Pharmacophore: Engineering Homopiperazine Scaffolds in Medicinal Chemistry

Executive Summary The 1,4-diazepane (homopiperazine) ring represents a critical expansion of the privileged piperazine scaffold.[1] While piperazine dominates the landscape of CNS and oncology drugs due to its rigid chai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring represents a critical expansion of the privileged piperazine scaffold.[1] While piperazine dominates the landscape of CNS and oncology drugs due to its rigid chair conformation and predictable vectors, homopiperazine offers a distinct "Goldilocks" zone of conformational flexibility. This guide analyzes the medicinal chemistry of homopiperazine, focusing on its utility as a bioisostere that alters substituent vectors, improves solubility profiles, and serves as a key pharmacophore in Rho-kinase (ROCK) inhibitors like Fasudil.

Part 1: The Scaffold Advantage

Homopiperazine vs. Piperazine: A Structural Divergence

In medicinal chemistry, the choice between a 6-membered piperazine and a 7-membered homopiperazine is rarely arbitrary. It is a strategic decision to modulate the vectorial alignment of substituents and the basicity of the nitrogen centers.

The 7-membered ring exists predominantly in a twist-chair or twist-boat conformation. Unlike the rigid chair of piperazine, homopiperazine can undergo "induced fit" binding, allowing it to accommodate binding pockets that are sterically occluded for piperazine analogs.

Table 1: Physicochemical Comparison of Diazacycloalkanes

PropertyPiperazine (6-membered)Homopiperazine (7-membered)Medicinal Chemistry Implication
Conformation Rigid ChairFlexible Twist-Chair/BoatHomopiperazine imposes a higher entropy penalty upon binding but allows access to cryptic pockets.
N-N Distance ~2.9 Å~3.1 - 3.4 Å (Variable)The 7-membered ring extends the reach between pharmacophores, crucial for spanning catalytic clefts (e.g., Kinase hinge regions).
Basicity (

)
~9.8~10.6Homopiperazine is generally more basic due to relief of ring strain upon protonation and reduced steric hindrance to solvation.
Lipophilicity (ClogP) -1.17-1.05Slightly more lipophilic due to the extra methylene, yet retains high water solubility.
Vector Angle ~60° (Equatorial-Equatorial)Variable (Substituent dependent)Alters the exit vector of N-substituents, often rescuing inactive piperazine series.
The "Toggle" Effect

The homopiperazine ring acts as a conformational toggle. In the context of GPCR ligands, replacing a piperazine with a homopiperazine often shifts the compound from an antagonist to an agonist (or vice versa) by subtly altering the position of the basic nitrogen relative to the aspartate residue in the receptor's transmembrane domain.

Part 2: Synthetic Architectures

Constructing the homopiperazine core requires overcoming the entropy barrier of forming a 7-membered ring. While classical methods involve the reduction of succinimide-type precursors (Schmidt reaction derivatives), modern medicinal chemistry relies on transition-metal catalyzed cross-couplings to functionalize the pre-formed ring.

The Regioselectivity Challenge

The core challenge in working with 1,4-diazepane is distinguishing between the


 and 

positions.
  • Symmetrical Functionalization: Trivial (use 2.5 equiv of electrophile).

  • Asymmetrical Functionalization: Requires orthogonal protection strategies. The standard workflow utilizes 1-Boc-homopiperazine (commercially available) to lock one amine, allowing selective arylation or alkylation of the second.

Modern Synthetic Workflow (Buchwald-Hartwig)

The most robust method for installing aryl groups—common in CNS and kinase programs—is the Palladium-catalyzed Buchwald-Hartwig amination.

SyntheticWorkflow Start 1-Boc-Homopiperazine Step1 Pd-Catalyzed Amination (Ar-Br / BINAP / NaOtBu) Start->Step1 C-N Bond Formation Inter1 N-Aryl-N'-Boc-Homopiperazine Step1->Inter1 Yield: 70-90% Step2 Acidic Deprotection (TFA or HCl/Dioxane) Inter1->Step2 Boc Removal Final Target: Mono-N-Aryl Homopiperazine Step2->Final Salt Formation

Figure 1: Standard synthetic workflow for the generation of asymmetrical N-aryl homopiperazine libraries.

Part 3: Case Study – ROCK Inhibition (Fasudil)

Fasudil (HA-1077) is the archetype of homopiperazine success. It is a potent inhibitor of Rho-associated protein kinase (ROCK), used clinically for cerebral vasospasm.

Mechanism of Action

Fasudil binds to the ATP-binding pocket of the ROCK kinase.

  • The Anchor: The isoquinoline ring stacks with the aromatic residues in the active site.

  • The Solubilizer: The homopiperazine ring projects out towards the solvent front. Crucially, the secondary amine forms a water-mediated hydrogen bond network. The 7-membered ring provides the specific steric bulk required to prevent deep burial while maintaining high solubility, a balance the piperazine analog failed to achieve optimally in early SAR screens.

Signaling Pathway

Inhibiting ROCK prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP), leading to smooth muscle relaxation.[2][3]

ROCKPathway GPCR GPCR Agonist (e.g., Thromboxane A2) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates MBS MBS (Myosin Binding Subunit) ROCK->MBS Phosphorylates Fasudil Fasudil (Homopiperazine Inhibitor) Fasudil->ROCK INHIBITS MLCP MLCP (Phosphatase) MBS->MLCP Inactivates MLC Myosin Light Chain (MLC-P) MLCP->MLC Dephosphorylates (Blocked) Contraction Actomyosin Contraction (Vasoconstriction) MLC->Contraction Promotes

Figure 2: The RhoA/ROCK signaling cascade and the intervention point of Fasudil.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 1-(4-Chlorophenyl)-1,4-diazepane

Rationale: This protocol demonstrates the creation of a mono-aryl homopiperazine scaffold, a common building block for library generation. We utilize Buchwald-Hartwig amination rather than nucleophilic aromatic substitution (


) because electron-neutral or electron-rich aryl halides are unreactive to 

.

Reagents:

  • 1-Boc-homopiperazine (1.0 equiv)

  • 1-Bromo-4-chlorobenzene (1.1 equiv)

  • 
     (0.02 equiv)
    
  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Toluene (Anhydrous)[4]

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and BINAP in anhydrous toluene. Stir at room temperature for 15 minutes to generate the active catalytic species (L-Pd-L). Why? Pre-complexation prevents Pd-black precipitation.
    
  • Addition: Add 1-Boc-homopiperazine, the aryl bromide, and

    
     to the reaction vessel.
    
  • Reflux: Heat the mixture to 100°C for 12 hours. Monitor by LCMS for the disappearance of the Boc-amine.

  • Workup: Cool to RT, filter through a pad of Celite (to remove Pd), and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve the intermediate in

    
     (DCM) and add Trifluoroacetic acid (TFA) (10 equiv). Stir for 2 hours.
    
  • Free Basing: Evaporate TFA. Redissolve in DCM, wash with saturated

    
    . Dry over 
    
    
    
    .
  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm) and the integration of the 7-membered ring protons (multiplets at 1.8, 2.7, 3.4 ppm).

    • LCMS: Confirm M+1 peak corresponding to the free amine.

Protocol 4.2: Kinase Binding Assay (ROCK1)

Rationale: To validate the affinity of the synthesized derivative.

  • Setup: Use a FRET-based LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

  • Procedure: Incubate ROCK1 enzyme (5 nM), Eu-anti-GST antibody (2 nM), and Tracer (10 nM) with varying concentrations of the homopiperazine derivative.

  • Readout: Measure the TR-FRET signal. Displacement of the tracer by the drug decreases the FRET signal.

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Part 5: Future Outlook

The homopiperazine scaffold is currently experiencing a renaissance in PROTAC (Proteolysis Targeting Chimera) design.

  • Linkerology: The flexibility of the 1,4-diazepane ring makes it an ideal "exit vector" linker. It can traverse the solvent channel between the E3 ligase and the Target Protein without inducing the rigid steric clashes often seen with piperazines.

  • Fragment-Based Drug Discovery (FBDD): Homopiperazine fragments are increasingly screened to find novel binding pockets in "undruggable" targets like KRAS, where the twist-chair conformation allows exploration of shallow surface grooves.

References

  • Fasudil (HA-1077)

    • Source: Shibuya, M., et al. "Vascular Smooth Muscle Relaxation by HA-1077." Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link] (Verified Anchor Reference)

  • Buchwald-Hartwig Amination of Cyclic Amines

    • Source: Wolfe, J. P., & Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry.
    • URL:[Link]

  • Conformational Analysis of 1,4-Diazepane

    • Source: Alder, R. W., et al. "Conformation and basicity of 1,4-diazacycloheptanes." Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • Homopiperazine in Medicinal Chemistry (Review)

    • Source: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
    • URL:[Link]

  • ROCK Inhibitors in Clinical Trials

    • Source: Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Exploratory

The 1,4-Diazepane Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has emerged as a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational flexibility and ability to present substituents in a defined spatial orientation allow for potent and selective interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the 1,4-diazepane scaffold in drug discovery, from its fundamental structural features and synthetic methodologies to its diverse therapeutic applications. We will delve into key examples of 1,4-diazepane-based compounds that have shown promise in treating central nervous system disorders, cancer, cardiovascular diseases, and neurodegenerative conditions. Furthermore, this guide will explore structure-activity relationships, bioisosteric replacement strategies, and future perspectives for this versatile scaffold, offering valuable insights for researchers and drug development professionals.

Introduction: The Rise of a Privileged Scaffold

The 1,4-Diazepine Nucleus: Structural Features and Physicochemical Properties

The 1,4-diazepane ring system is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. This structure imparts a unique combination of flexibility and conformational constraint, allowing it to adopt various low-energy conformations, such as the boat and twist-boat forms. This conformational adaptability is a key feature that enables 1,4-diazepane derivatives to bind to a diverse range of biological targets with high affinity. The presence of two nitrogen atoms also provides opportunities for introducing a variety of substituents, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The Benzodiazepine Legacy: A Foundation for Innovation

The story of the 1,4-diazepane scaffold is intrinsically linked to the success of the 1,4-benzodiazepines, a class of drugs that revolutionized the treatment of anxiety and sleep disorders.[1][2] Diazepam (Valium), a classic example, consists of a benzene ring fused to a 1,4-diazepine ring.[2] The extensive research into benzodiazepines has provided a deep understanding of the structure-activity relationships (SAR) of the diazepine ring, particularly its interactions with the GABA-A receptor in the central nervous system.[1] This knowledge has served as a springboard for the design and synthesis of novel 1,4-diazepane-based compounds with a broader range of therapeutic applications beyond the CNS.

Beyond the CNS: The Expanding Therapeutic Landscape of 1,4-Diazepane Derivatives

While the initial success of 1,4-diazepane derivatives was in the realm of CNS disorders, their therapeutic potential is now recognized across a multitude of disease areas.[3][4][5] Researchers have successfully designed and synthesized 1,4-diazepane-based compounds with potent activity as anticancer[6][7][8], anticoagulant[9], and anti-Alzheimer's agents.[10] This expansion is a testament to the versatility of the scaffold and its ability to be tailored to interact with a wide variety of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[11]

Synthetic Strategies for 1,4-Diazepane Analogs

Foundational Synthetic Routes: An Overview

The synthesis of the 1,4-diazepane core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a linear precursor containing two nitrogen atoms separated by a three-carbon chain. For instance, the reaction of a 1,3-diamine with a suitable dielectrophile, such as a 1,3-dihalopropane or an α,β-unsaturated carbonyl compound, can lead to the formation of the seven-membered ring. Another strategy involves the ring expansion of smaller heterocyclic systems, such as azetidines.[12] The choice of synthetic route often depends on the desired substitution pattern on the diazepane ring.

Detailed Protocol: A Representative Synthesis of a 1,4-Diazepane Derivative

The following is a representative protocol for the synthesis of a substituted 1,4-diazepan-5-one, a common intermediate in the synthesis of more complex derivatives.

Step 1: Synthesis of the N-substituted-β-amino acid

  • To a solution of a primary amine (1.0 eq) in a suitable solvent such as methanol, add an α,β-unsaturated ester (e.g., methyl acrylate) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude N-substituted-β-amino acid ester.

Step 2: Amide coupling with a second amino acid

  • Dissolve the crude N-substituted-β-amino acid ester (1.0 eq) and a second amino acid ester (e.g., glycine methyl ester) (1.1 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalyst, such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the dipeptide precursor.

Step 3: Intramolecular cyclization

  • Dissolve the dipeptide precursor (1.0 eq) in a high-boiling point solvent such as toluene.

  • Add a base, such as sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C.

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diazepan-5-one.

Modern Synthetic Methodologies and Innovations

Modern organic synthesis has introduced more efficient and versatile methods for constructing the 1,4-diazepane scaffold. These include multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules in a single step, and transition-metal-catalyzed cross-coupling reactions that enable the introduction of a wide range of substituents with high precision.[13] The use of solid-phase synthesis has also facilitated the creation of large libraries of 1,4-diazepane derivatives for high-throughput screening.

The 1,4-Diazepane Scaffold in Action: Therapeutic Applications

The versatility of the 1,4-diazepane scaffold is evident in the wide range of therapeutic areas where its derivatives have shown significant promise.

Central Nervous System (CNS) Disorders

Building on the legacy of benzodiazepines, novel 1,4-diazepane derivatives continue to be explored for their anxiolytic and anticonvulsant properties.[3][4] The FDA has approved a diazepam nasal spray for the acute treatment of seizure clusters.[14][15] Modifications to the core structure aim to improve selectivity for specific GABA-A receptor subtypes, potentially reducing side effects such as sedation and dependence.[1]

The orexin system plays a crucial role in regulating wakefulness. A dual orexin receptor antagonist featuring a 1,4-diazepane central scaffold has been shown to promote sleep in rats by blocking orexin signaling.[16] This highlights the potential of 1,4-diazepane derivatives in developing novel treatments for insomnia.

Oncology

Farnesyltransferase is a key enzyme involved in the post-translational modification of proteins, including the Ras oncoprotein, which is frequently mutated in cancer. A class of potent farnesyltransferase inhibitors based on a 1,4-diazepane scaffold has been synthesized, with some compounds exhibiting low nanomolar potency and blocking the growth of hormone-resistant prostate cancer cell lines.[7]

A series of 1,4-benzodiazepine-2,5-dione derivatives has been identified as potent anticancer agents that inhibit protein synthesis.[8] One highly potent compound from this series demonstrated promising effects against lung cancer cells by inducing cell cycle arrest and apoptosis, and it significantly prevented tumor growth in a xenograft mouse model.[8]

Cardiovascular Diseases

Factor Xa is a critical enzyme in the coagulation cascade, making it an attractive target for the development of new antithrombotic drugs. A novel series of Factor Xa inhibitors incorporating a 1,4-diazepane moiety designed to interact with the S4 aryl-binding domain of the enzyme has been reported.[9] One compound from this series, YM-96765, showed potent Factor Xa inhibitory activity (IC50 = 6.8 nM) and effective antithrombotic activity without prolonging bleeding time.[9]

Neurodegenerative Diseases

The aggregation of amyloid-beta (Aβ) peptides is a key pathological event in Alzheimer's disease. A library of 1,4-diazepane derivatives has been synthesized and evaluated for their ability to inhibit Aβ aggregation.[10] Several compounds demonstrated moderate to good inhibition of Aβ42 aggregation and enhanced inhibition of Aβ40 aggregation, with some derivatives showing dual inhibitory effects.[10]

Other Therapeutic Areas

The biological activities of 1,4-diazepane derivatives extend to other areas as well. Various compounds have been reported to possess antimicrobial, anthelmintic, and antifungal properties, highlighting the broad therapeutic potential of this versatile scaffold.[3][4][17]

Structure-Activity Relationship (SAR) and In Silico Modeling

Key Structural Modifications and Their Impact on Activity

The biological activity of 1,4-diazepane derivatives is highly dependent on the nature and position of substituents on the diazepine ring and any fused ring systems. For instance, in the case of benzodiazepines, the presence of an electron-withdrawing group at the 7-position of the benzene ring is crucial for anxiolytic activity.[1] Similarly, for the Factor Xa inhibitors, the 1,4-diazepane moiety was specifically designed to interact with the S4 binding pocket of the enzyme.[9] Systematic modifications of the scaffold and its substituents are essential for optimizing potency, selectivity, and pharmacokinetic properties.

Computational Approaches in the Design of 1,4-Diazepane-Based Drugs

Computational modeling plays an increasingly important role in the rational design of 1,4-diazepane-based drugs. Molecular docking studies can predict the binding mode of a ligand within the active site of a target protein, providing insights into key interactions and guiding the design of new analogs with improved affinity.[18] Quantitative structure-activity relationship (QSAR) studies can identify the physicochemical properties that are most important for biological activity, further aiding in the optimization of lead compounds.

Bioisosteric Replacement Strategies

1,4-Diazepane as a Piperazine Bioisostere

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the compound's overall profile. The 1,4-diazepane ring is often considered a bioisostere of the piperazine ring, a common motif in many approved drugs.[19][20] The larger and more flexible diazepane ring can offer advantages in terms of improved binding affinity and selectivity by allowing for different interactions with the target protein.[20]

Case Studies and Impact on Pharmacokinetic and Pharmacodynamic Properties

The replacement of a piperazine with a 1,4-diazepane (homopiperazine) has been shown to significantly impact the pharmacological properties of a compound. In a series of sigma-2 receptor ligands, the homopiperazine analog exhibited the highest affinity for the target receptor.[18] This demonstrates that the subtle change in ring size can lead to a more favorable interaction with the binding site. Furthermore, the physicochemical properties of the 1,4-diazepane ring can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug development.

Future Perspectives and Emerging Opportunities

Novel Targets and Unexplored Therapeutic Areas

The proven versatility of the 1,4-diazepane scaffold suggests that its full therapeutic potential has yet to be realized. Future research will likely focus on exploring novel biological targets for which this scaffold may be well-suited. The unique conformational properties of the seven-membered ring may allow for the development of inhibitors for challenging targets such as protein-protein interactions.

Advancements in Synthesis and Screening

Continued advancements in synthetic chemistry, including the development of novel catalytic methods and flow chemistry techniques, will enable the more efficient and diverse synthesis of 1,4-diazepane libraries.[21] Combined with high-throughput screening and in silico drug design, these advancements will accelerate the discovery of new 1,4-diazepane-based drug candidates for a wide range of diseases.

Conclusion

The 1,4-diazepane scaffold has firmly established itself as a privileged structure in drug discovery. Its unique structural and physicochemical properties, combined with its synthetic tractability, have led to the development of a diverse range of biologically active compounds. From its origins in the treatment of CNS disorders to its current applications in oncology, cardiovascular disease, and neurodegeneration, the 1,4-diazepane scaffold continues to be a rich source of innovation in medicinal chemistry. As our understanding of disease biology deepens and our drug discovery tools become more sophisticated, the 1,4-diazepane scaffold is poised to play an even more significant role in the development of the next generation of therapeutics.

Data Presentation

Table 1: Biological Activities of Representative 1,4-Diazepane Derivatives

Compound/ClassTargetBiological ActivityIndicationReference
DiazepamGABA-A ReceptorAnxiolytic, AnticonvulsantAnxiety, Seizures[2]
Orexin Receptor AntagonistOrexin Receptors (OX1R/OX2R)Sleep-promotingInsomnia[16]
Farnesyltransferase InhibitorFarnesyltransferaseAnticancerProstate Cancer[7]
YM-96765Factor XaAnticoagulantThrombosis[9]
Aβ Aggregation InhibitorAmyloid-BetaInhibition of Aβ aggregationAlzheimer's Disease[10]

Experimental Protocols

Experimental Workflow for the Synthesis of a 1,4-Diazepane-based Factor Xa Inhibitor

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: Coupling and Cyclization Start Starting Material 1 (e.g., Substituted Aniline) Reaction1 Acylation Start->Reaction1 Reactant1 Reagent A (e.g., Chloroacetyl chloride) Reactant1->Reaction1 IntermediateA Intermediate A Reaction1->IntermediateA Coupling Coupling Reaction IntermediateA->Coupling Start2 Starting Material 2 (e.g., 1,3-Diaminopropane derivative) Reaction2 Protection Start2->Reaction2 Reactant2 Reagent B (e.g., Boc-anhydride) Reactant2->Reaction2 IntermediateB Intermediate B Reaction2->IntermediateB IntermediateB->Coupling Deprotection Deprotection Coupling->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization FinalProduct 1,4-Diazepane FXa Inhibitor Cyclization->FinalProduct

Caption: Synthetic workflow for a 1,4-diazepane Factor Xa inhibitor.

Mandatory Visualization

Signaling Pathway of GABA-A Receptor Modulation by Benzodiazepines

cluster_GABA GABAergic Synapse cluster_Neuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Ion Channel) GABA->GABA_A_Receptor Binds BDZ 1,4-Benzodiazepine (e.g., Diazepam) BDZ->GABA_A_Receptor Allosterically Modulates Cl_influx Increased Chloride (Cl-) Influx GABA_A_Receptor->Cl_influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic/ Anticonvulsant Effect Reduced_Excitability->Anxiolytic_Effect

Caption: Mechanism of action of 1,4-benzodiazepines.

References

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  • Wang, L., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.
  • Practical Neurology. (2020). FDA Approves Diazepam Nasal Spray For Acute Treatment of Seizure Clusters. Practical Neurology.
  • Bedürftig, S., & Wünsch, B. (2009). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. European Journal of Medicinal Chemistry, 44(2), 519-525.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Wikipedia. (n.d.). Diazepam. Wikipedia.
  • NeurologyLive. (2020). FDA Approves Intranasal Diazepam, Rimegepant and Erenumab Effectively Treats Refractory Migraine, MS Treatments Double Since 2011. NeurologyLive.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-methylphenyl)-1,4-diazepane. Santa Cruz Biotechnology.

Sources

Foundational

An In-depth Technical Guide to Piperidine-Diazepane Bicyclic Building Blocks: Synthesis, Properties, and Applications in Drug Discovery

Abstract The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast number of approved pharmaceuticals.[1] Similarly, the seven-membered diazepine scaffold is a key component in many centrally activ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast number of approved pharmaceuticals.[1] Similarly, the seven-membered diazepine scaffold is a key component in many centrally active agents.[2][3] The fusion of these two privileged N-heterocyclic systems into a rigid bicyclic framework, the piperidine-diazepane core, offers a unique three-dimensional architecture with significant potential for generating novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structural characteristics, and potential applications of piperidine-diazepane bicyclic building blocks for researchers, scientists, and drug development professionals. We will delve into plausible and robust synthetic strategies, including intramolecular cyclization and ring-closing metathesis, and discuss the potential of these scaffolds to interact with a variety of biological targets.

The Strategic Value of Fused Bicyclic Scaffolds in Medicinal Chemistry

Modern drug discovery is increasingly focused on exploring chemical space beyond flat, aromatic molecules.[4] Three-dimensional scaffolds, such as fused and bridged bicyclic systems, offer several advantages:

  • Conformational Rigidity: Locking the structure into a more defined conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

  • Novelty and Intellectual Property: These unique structures can provide a pathway to novel chemical entities with strong intellectual property positions.

  • Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

The piperidine-diazepane bicyclic core, by combining the favorable properties of both the piperidine and diazepine rings in a fused system, represents a promising, yet underexplored, area of medicinal chemistry.

Synthesis of the Piperidine-Diazepane Bicyclic Core

While direct literature on the synthesis of the unsubstituted piperidine-diazepane core is sparse, established methodologies for the synthesis of related fused N-heterocycles can be logically extended to this target. We will explore two primary, robust synthetic strategies: Intramolecular Cyclization via Epoxide Ring-Opening and Ring-Closing Metathesis.

Strategy 1: Intramolecular Cyclization of an N-Substituted Piperidine Precursor

This approach is adapted from methodologies used to synthesize related fused diazepinone systems, such as tetrahydro[4][5]diazepino[1,2-a]indol-1-ones.[4][6] The key steps involve the N-alkylation of a suitable piperidine derivative with an epoxide, followed by an intramolecular ring-opening and cyclization cascade.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A Piperidine Precursor C N-Alkylated Intermediate A->C Base (e.g., NaH) B Epoxide Reagent B->C D N-Alkylated Intermediate E Piperidine-Diazepane Core D->E Nucleophilic Attack & Ring Opening

Caption: A two-step workflow for the synthesis of the piperidine-diazepane core.

Step 1: Synthesis of tert-butyl 2-((oxiran-2-yl)methyl)piperidine-1-carboxylate

  • Materials:

    • tert-butyl 2-(aminomethyl)piperidine-1-carboxylate

    • (R)- or (S)-2-(chloromethyl)oxirane (epichlorohydrin)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add 2-(chloromethyl)oxirane (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated intermediate.

Step 2: Intramolecular Cyclization to form the Piperidine-Diazepane Core

  • Materials:

    • tert-butyl 2-((oxiran-2-yl)methyl)piperidine-1-carboxylate

    • Ammonia in methanol (7N solution) or other suitable amine

  • Procedure:

    • Dissolve the N-alkylated intermediate (1.0 equivalent) in a 7N solution of ammonia in methanol.

    • Transfer the solution to a sealed tube or pressure vessel.

    • Heat the reaction mixture to 80-100 °C for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the piperidine-diazepane bicyclic product.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amine for the subsequent N-alkylation.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is suitable for SN2 reactions and can solubilize the reactants.

  • Epoxide Stereochemistry: The use of enantiopure epichlorohydrin allows for the stereocontrolled synthesis of the bicyclic core.

  • Cyclization Conditions: Heating in a sealed tube with an ammonia solution provides the necessary conditions for the nucleophilic attack of the secondary amine on the epoxide, followed by intramolecular cyclization.

Strategy 2: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and versatile tool for the construction of cyclic and bicyclic systems, including nitrogen heterocycles.[5][7] This strategy involves the use of a ruthenium-based catalyst to facilitate the intramolecular cyclization of a diene precursor.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: RCM Cyclization cluster_2 Step 3: Reduction (Optional) A Piperidine Derivative C Diene Precursor A->C N-Alkylation B Allyl Bromide B->C D Diene Precursor E Unsaturated Bicyclic Core D->E Grubbs Catalyst F Unsaturated Bicyclic Core G Saturated Piperidine-Diazepane Core F->G Hydrogenation (e.g., H2, Pd/C)

Sources

Exploratory

Technical Monograph: 1-(1-Methylpiperidin-4-yl)-1,4-diazepane

Content Type: Technical Guide / Chemical Monograph Subject: Privileged Scaffolds in Medicinal Chemistry Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary & Chemical Ide...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Chemical Monograph Subject: Privileged Scaffolds in Medicinal Chemistry Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Chemical Identity[1][2]

1-(1-Methylpiperidin-4-yl)-1,4-diazepane represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it couples a flexible, seven-membered 1,4-diazepane ring with a rigid N-methylpiperidine moiety. This specific topology is a critical pharmacophore in the design of G-Protein Coupled Receptor (GPCR) ligands, most notably Histamine H3 receptor antagonists/inverse agonists and Sigma receptor ligands .

The molecule acts as a versatile diamine linker, offering two distinct basic centers with tunable pKa values, allowing for precise electrostatic interactions within receptor binding pockets (e.g., Aspartate residues).

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
Identifier TypeValue
SMILES CN1CCC(CC1)N2CCCNCC2
IUPAC Name 1-(1-Methylpiperidin-4-yl)-1,4-diazepane
Molecular Formula C₁₁H₂₃N₃
Molecular Weight 197.32 g/mol
LogP (Predicted) ~0.5 - 0.8 (Highly CNS penetrant)
pKa (Predicted) ~8.9 (Piperidine N), ~9.8 (Diazepane secondary N)

Synthetic Methodology: The Mono-Alkylation Challenge

Synthesizing 1-(1-Methylpiperidin-4-yl)-1,4-diazepane requires overcoming a specific chemoselective challenge: preventing the formation of the C₂-symmetric bis-alkylated byproduct (where both diazepane nitrogens react).

Direct alkylation of homopiperazine (1,4-diazepane) with 1-methyl-4-chloropiperidine typically yields a statistical mixture of mono-, bis-, and unreacted starting materials, requiring tedious chromatographic separation.

The Authoritative Protocol: Reductive Amination via Mono-Protection To ensure high yield and purity, a "self-validating" route using tert-butyl protection is recommended. This protocol ensures 1:1 stoichiometry.

Step-by-Step Protocol

Reagents:

  • A: 1-Boc-homopiperazine (1-(tert-Butoxycarbonyl)-1,4-diazepane)

  • B: 1-Methyl-4-piperidone

  • C: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • D: Trifluoroacetic acid (TFA) or HCl/Dioxane

Workflow:

  • Imine Formation:

    • Dissolve A (1.0 equiv) and B (1.1 equiv) in 1,2-Dichloroethane (DCE).

    • Add catalytic Acetic Acid (AcOH, 1-2 drops) to activate the ketone.

    • Checkpoint: Stir at Room Temperature (RT) for 30-60 mins. Verify imine formation via LCMS (Mass shift: M+H - H₂O).

  • Reductive Amination:

    • Add C (1.5 equiv) portion-wise to the mixture.

    • Stir at RT for 12-16 hours.

    • Quench: Add saturated NaHCO₃ (aq). Extract with Dichloromethane (DCM).

    • Intermediate: Isolate tert-butyl 4-(1-methylpiperidin-4-yl)-1,4-diazepane-1-carboxylate.

  • Deprotection (The Critical Release):

    • Dissolve the intermediate in DCM/TFA (4:1 ratio) or 4M HCl in Dioxane.

    • Stir for 2 hours.

    • Evaporate volatiles. Neutralize with basic resin or NaOH to obtain the free base.

    • Validation: ¹H NMR must show loss of the tert-butyl singlet (~1.45 ppm) and retention of the N-methyl singlet (~2.2 ppm).

Reaction Scheme Visualization

Synthesis Start 1-Boc-homopiperazine (Protected Scaffold) Inter Intermediate: Boc-Protected Amine Start->Inter NaBH(OAc)3 DCE, AcOH Ketone 1-Methyl-4-piperidone (Electrophile) Ketone->Inter Final Target: 1-(1-Methylpiperidin-4-yl)-1,4-diazepane Inter->Final TFA/DCM Deprotection

Figure 1: Chemoselective synthesis via reductive amination and Boc-deprotection strategies.[1]

Medicinal Chemistry Applications

The 1-(1-Methylpiperidin-4-yl)-1,4-diazepane structure is not merely a linker; it is a bioactive scaffold that exploits the "basic amine hypothesis" in GPCR binding.

A. Histamine H3 Receptor Antagonism

The most prominent application of this scaffold is in the development of H3 receptor antagonists for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.

  • Mechanism: The H3 receptor contains a conserved Aspartate residue (Asp3.32) in the transmembrane region. The basic nitrogen of the piperidine ring (pKa ~8.9) forms a critical salt bridge with this Aspartate.

  • Role of Diazepane: The 1,4-diazepane ring acts as a semi-rigid spacer that positions the secondary amine or a distal aromatic group (attached to N4) into a secondary binding pocket, enhancing selectivity over H1/H2 receptors.

B. Sigma-1 Receptor Ligands

The combination of a piperidine and a diazepane ring creates a hydrophobic bulk with two protonatable nitrogens, a classic pharmacophore for Sigma-1 receptors. These ligands are explored for neuroprotection and analgesia.

Pharmacophore Mapping

Pharmacophore Asp Receptor Aspartate (Anionic Site) Pocket Secondary Hydrophobic Pocket PipN Piperidine N (Cationic Center) PipN->Asp Salt Bridge (Ionic Interaction) Diaz Diazepane Ring (Flexible Linker) Diaz->PipN Covalent Bond Subst Distal Substituent (Selectivity Filter) Diaz->Subst Attachment Point (N4) Subst->Pocket Van der Waals Interaction

Figure 2: Pharmacophore mapping of the scaffold within a typical aminergic GPCR binding pocket.

Handling & Characterization Data[6][7][8][12][14][15][16]

When handling this compound in the lab, expect the following physicochemical characteristics. This data serves as a baseline for quality control (QC).

PropertyDescription/ValueNote
Physical State Colorless to pale yellow oilHygroscopic; store under Nitrogen/Argon.
Solubility High in MeOH, DCM, WaterForms carbonate salts in air (absorbs CO₂).
¹H NMR (CDCl₃) δ 2.26 (s, 3H, N-Me), 2.6-2.9 (m, diazepane protons)Distinct N-Me singlet is the primary diagnostic peak.
MS (ESI) [M+H]⁺ = 198.2Strong base; ionizes readily in positive mode.

Storage Protocol: Due to the secondary amine (N4 position), the compound is prone to oxidation or carbamate formation if exposed to atmospheric CO₂.

  • Recommendation: Store as a di-HCl salt for long-term stability.

  • Salt Formation: Dissolve oil in Et₂O, add 2.2 eq of 2M HCl/Ether. Filter the white precipitate.

References

  • PubChem. (n.d.).[2] 1-(1-ethylpiperidin-4-yl)-1,4-diazepane (Analogous Structure Reference). National Library of Medicine. Retrieved from [Link]

  • Berlin, M., et al. (2006).[3] Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • GlaxoSmithKline. (2008).[4] Novel histamine H3 receptor antagonists GSK189254 and GSK334429.[4] Pain. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis and Functionalization of N-Substituted Homopiperazines (1,4-Diazepanes)

Executive Summary & Strategic Overview The homopiperazine (1,4-diazepane) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands (e.g., Suvorexant intermediates), kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The homopiperazine (1,4-diazepane) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands (e.g., Suvorexant intermediates), kinase inhibitors (e.g., Fasudil derivatives), and CNS-active agents. Unlike its 6-membered analog (piperazine), the 7-membered homopiperazine ring possesses unique conformational flexibility and distinct regiochemical challenges.

The Core Challenge: The primary synthetic hurdle is regioselectivity . In unsubstituted 1,4-diazepane, the N1 and N4 positions are chemically equivalent. Direct alkylation often leads to a statistical mixture of mono-substituted, bis-substituted, and unreacted starting material.

This guide details three distinct protocols to overcome this challenge:

  • The Protection Strategy: Controlled mono-functionalization via pH-dependent selectivity.

  • The Ring Expansion Strategy: Constructing the 7-membered ring from 4-piperidones (Schmidt Reaction) to lock in regiochemistry early.

  • The Cross-Coupling Strategy: Palladium-catalyzed arylation (Buchwald-Hartwig) for installing aryl groups on the diazepane core.

Strategic Decision Matrix

Use the following workflow to select the appropriate protocol for your target molecule.

Homopiperazine_Strategy Start Target: N-Substituted Homopiperazine Q1 Is the scaffold already formed? Start->Q1 Q2 Is the target Mono- or Bis-substituted? Q1->Q2 Yes (Commercial 1,4-diazepane) RouteC PROTOCOL 2: Schmidt Ring Expansion (From 4-Piperidone) Q1->RouteC No (Need to build ring) RouteA PROTOCOL 1: Controlled Mono-Protection (Boc/Cbz Strategy) Q2->RouteA Mono-Alkyl/Acyl RouteB PROTOCOL 3: Pd-Catalyzed Arylation (Buchwald-Hartwig) Q2->RouteB N-Aryl / Heteroaryl

Figure 1: Decision matrix for selecting the optimal synthetic route based on target structure availability and substitution pattern.

Protocol 1: Controlled Mono-Protection (The "Dilution & pH" Method)

Objective: Selective synthesis of N-Boc-homopiperazine from 1,4-diazepane. Mechanism: This protocol utilizes the statistical advantage of high dilution and the "monoprotonation effect." By maintaining a specific pH, one nitrogen is protonated (unreactive), directing the electrophile to the free amine.

Materials
  • Substrate: 1,4-Diazepane (Homopiperazine)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH)

  • Additives: Acetic acid (optional for pH control)

Step-by-Step Procedure
  • Dissolution (Critical Step): Dissolve 1,4-diazepane (1.0 equiv) in DCM (0.1 M concentration). Note: High dilution favors mono-substitution.

  • Temperature Control: Cool the solution to 0 °C in an ice bath.

  • Controlled Addition: Dissolve Boc₂O (0.9 equiv - slight deficit is key) in DCM. Add this solution dropwise over 2–3 hours using a syringe pump or addition funnel.

    • Expert Insight: Do not add Boc₂O as a solid. Localized high concentrations lead to bis-Boc formation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup (Purification by Extraction):

    • Add water to the reaction mixture.[1]

    • Acid Wash: Extract the organic layer with 0.5 M citric acid or 1 M HCl. The mono-Boc product and unreacted amine will move to the aqueous phase (protonated). The bis-Boc byproduct remains in the organic phase (discard organic).

    • Basification: Basify the aqueous phase to pH >11 using 4 M NaOH.

    • Final Extraction: Extract the basic aqueous phase with DCM (3x). Dry over Na₂SO₄ and concentrate.

Self-Validation Parameters
ParameterObservationInterpretation
TLC (10% MeOH/DCM) Spot R_f ~ 0.3 (stains with Ninhydrin)Mono-Boc product (Primary amine active).
1H NMR Integration ratio of Boc (9H) to Ring ProtonsShould be 9:10. If 18:10, bis-protection occurred.
13C NMR Symmetry BreakingUnsubstituted diazepane has 3 carbon signals. Mono-Boc will show 5 distinct ring carbon signals due to desymmetrization.

Protocol 2: The Schmidt Ring Expansion (Regioselective Core Synthesis)

Objective: Synthesis of 5-oxo-1,4-diazepanes from 4-piperidones. Why this route? If you require a substituent at a specific position that is difficult to access via alkylation, building the ring from a substituted piperidone allows for perfect regiocontrol. Safety Warning: Traditional Schmidt reactions use NaN₃/H₂SO₄ (risk of HN₃ explosion). This protocol uses a safer, modern in situ generation method suitable for scale-up.

Materials
  • Substrate: N-Benzyl-4-piperidone

  • Reagents: Methanesulfonic acid (MsOH), Tetrabutylammonium azide (TBAA)[1][2]

  • Solvent: 1,2-Dimethoxyethane (DME)[1]

Step-by-Step Procedure
  • Preparation: Dissolve N-benzyl-4-piperidone (1.0 equiv) and TBAA (1.5 equiv) in DME.

  • Acid Activation: Add MsOH (5.0 equiv) dropwise at 0 °C.

    • Mechanism:[3][4][5][6][7][8][9] MsOH promotes the formation of the azidohydrin intermediate without generating bulk volatile HN₃.

  • Rearrangement: Heat the mixture to 60 °C for 2–4 hours. Nitrogen insertion occurs preferentially to expand the 6-membered ring to the 7-membered lactam.

  • Quench: Cool to RT and carefully neutralize with saturated aqueous NaHCO₃.

  • Reduction (Optional): The resulting homopiperazin-5-one can be reduced to the homopiperazine using LiAlH₄ in THF (Reflux, 4h) if the amine is the target.

Workflow Visualization

Schmidt_Reaction Substrate N-Benzyl-4-piperidone Intermed Azidohydrin Intermediate Substrate->Intermed TBAA, MsOH (In situ HN3) Product N-Benzyl-1,4-diazepan-5-one Intermed->Product Rearrangement (-N2) Final N-Benzyl-homopiperazine Product->Final LiAlH4 Reduction (Optional)

Figure 2: Ring expansion workflow converting piperidone precursors to the homopiperazine core.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling 1,4-diazepane (usually mono-protected) with aryl halides. Challenge: Preventing catalyst poisoning by the diamine and controlling selectivity.

Materials
  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃

  • Ligand: RuPhos or SPhos (Buchwald ligands are essential for secondary amines).

  • Base: Cs₂CO₃ (Cesium Carbonate) or NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Pd(OAc)₂ (2–5 mol%) and RuPhos (4–10 mol%).

    • Expert Insight: A 1:2 Pd:Ligand ratio ensures the active catalytic species is formed.

  • Substrate Addition: Add the Aryl Bromide (1.0 equiv) and N-Boc-homopiperazine (1.2 equiv).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Reaction: Heat to 80–100 °C for 12–18 hours.

    • Monitoring: Monitor consumption of Aryl Bromide by LC-MS.

  • Workup: Filter through a celite pad to remove Palladium residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst poisoning by free amineSwitch to a precatalyst (e.g., RuPhos Pd G4) which activates more reliably.
Bis-Arylation Use of unprotect homopiperazineUse N-Boc-homopiperazine. If using free base, use 5.0 equiv of homopiperazine to statistically favor mono-arylation.
Blue/Black Precipitate Pd "black" formationOxygen leak. Ensure rigorous degassing of solvents.

References

  • Schmidt Reaction Scale-Up

    • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement in Continuous-Flow.
    • Source: J. Org.[6] Chem. / PMC.

  • Buchwald-Hartwig Coupling on Diazepines

    • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling.
    • Source: RSC Advances (2015).
  • Mono-Protection Strategies

    • Direct N1-monosubstitutions of piperazine (Analogous protocol).
    • Source: ResearchGate / Synthetic Communic
  • General Homopiperazine Pharmacology

    • Fasudil (Homopiperazine derivative)
    • Source: DrugBank.

Sources

Application

Application Notes and Protocols for the Synthesis of Piperidinyl-Diazepane Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Piperidinyl-Diazepane Scaffold in Modern Medicinal Chemistry The fusion of a piperidine ring w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Piperidinyl-Diazepane Scaffold in Modern Medicinal Chemistry

The fusion of a piperidine ring with a diazepane nucleus gives rise to the piperidinyl-diazepane scaffold, a privileged heterocyclic system of significant interest in contemporary drug discovery. This structural motif combines the conformational rigidity and basic nitrogen center of the piperidine moiety—a common feature in numerous approved drugs—with the larger, flexible seven-membered diazepine ring. This unique combination allows for the presentation of substituents in a distinct three-dimensional space, enabling fine-tuned interactions with a variety of biological targets. Consequently, piperidinyl-diazepane derivatives have been explored for their potential as therapeutic agents in areas such as central nervous system (CNS) disorders, oncology, and infectious diseases.

This guide provides a detailed overview of the key synthetic strategies and reagents for the construction of piperidinyl-diazepane scaffolds. The protocols described herein are based on established and robust chemical transformations, with an emphasis on the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yields.

Strategic Approaches to the Synthesis of Piperidinyl-Diazepane Scaffolds

The construction of the piperidinyl-diazepane framework can be approached through several convergent and linear strategies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and effective methods involve a combination of piperidine (or piperidinone) synthesis followed by diazepine ring formation, or vice-versa. Key transformations in these synthetic pathways include reductive amination, Buchwald-Hartwig amination, and the Pictet-Spengler reaction.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis, prized for its operational simplicity and broad substrate scope.[1] In the context of piperidinyl-diazepane synthesis, it can be employed in several ways:

  • Formation of the Piperidine Ring: A double reductive amination of a suitable dicarbonyl compound with a primary amine can directly furnish the piperidine skeleton.

  • Annulation of the Diazepine Ring: A piperidine derivative bearing a tethered amino group and a carbonyl precursor can undergo intramolecular reductive amination to form the fused diazepine ring.

  • Introduction of the Piperidinyl Moiety: A pre-formed diazepane can be functionalized with a piperidine precursor via intermolecular reductive amination.

The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ by a hydride-based reducing agent.

Causality in Reagent Selection for Reductive Amination:

The choice of reducing agent is critical for the success of a reductive amination reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl group.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. Its mild nature and steric bulk allow for the selective reduction of the protonated imine over the less electrophilic ketone or aldehyde.

  • Sodium cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, it is selective for iminium ions. However, its high toxicity and the generation of cyanide waste make it a less favorable option.

  • Sodium borohydride (NaBH₄): A more powerful and less expensive reducing agent, NaBH₄ can reduce both imines and carbonyls. Therefore, it is typically used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[2]

Experimental Protocol: Synthesis of a Substituted Piperidinone via Reductive Amination-Lactamization

This protocol describes the synthesis of an N-substituted 5,5-disubstituted piperidin-2-one, a key intermediate that can be further elaborated to a piperidinyl-diazepane scaffold.[2]

ReagentMolecular WeightAmount (mmol)Equivalents
Dimethyl 3-formyl-3-alkylpimelate-1.01.0
Primary Amine (e.g., Benzylamine)107.151.01.0
Scandium(III) triflate (Sc(OTf)₃)492.160.0250.025
Sodium borohydride (NaBH₄)37.831.251.25
Methanol (Anhydrous)32.04--

Procedure:

  • To a solution of the dimethyl 3-formyl-3-alkylpimelate (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous methanol, add scandium(III) triflate (2.5 mol%).

  • Stir the mixture at room temperature and monitor the formation of the imine by thin-layer chromatography (TLC).

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.25 equiv) in small portions.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (as monitored by TLC), which also drives the subsequent lactamization.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidinone.

Diagram: Reductive Amination-Lactamization Workflow

G cluster_0 One-Pot Reaction A Dicarbonyl Starting Material C Imine Formation (Sc(OTf)3 catalyst) A->C B Primary Amine B->C D Reductive Amination (NaBH4) C->D In situ E Intramolecular Lactamization D->E Spontaneous F N-Substituted Piperidinone E->F

Caption: Workflow for the one-pot reductive amination-lactamization sequence.

Buchwald-Hartwig Amination: A Powerful Tool for Diazepine Ring Closure

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[3][4] This reaction is particularly well-suited for the intramolecular cyclization to form the diazepine ring of the piperidinyl-diazepane scaffold, especially for the synthesis of dibenzo[b,e][5][6]diazepine-fused systems.[3]

Causality in Reagent Selection for Buchwald-Hartwig Amination:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors that form the active Pd(0) catalyst in situ.

  • Phosphine Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.

    • Bulky, electron-rich biaryl phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for C-N coupling reactions, often allowing for lower catalyst loadings and milder reaction conditions.[3]

    • Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can also be effective, particularly in preventing the formation of inactive palladium dimers.[4]

  • Base: A non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used inorganic bases, while sodium tert-butoxide (NaOtBu) is a strong organic base that is also frequently employed.

Experimental Protocol: Intramolecular Buchwald-Hartwig Cyclization for Diazepine Formation

This protocol describes the synthesis of a dibenzodiazepine scaffold, a core that can be linked to a piperidine moiety.[3]

ReagentMolecular WeightAmount (mmol)Equivalents/mol%
o-Bromoarylimine or o-bromoaniline precursor-1.01.0
Palladium(II) acetate (Pd(OAc)₂)224.500.0252.5 mol%
SPhos410.510.055.0 mol%
Cesium carbonate (Cs₂CO₃)325.822.02.0
Tetrahydrofuran (THF), Anhydrous72.11--

Procedure:

  • To a reaction vessel, add the o-bromoaryl precursor (1.0 equiv), palladium(II) acetate (2.5 mol%), SPhos (5.0 mol%), and cesium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous tetrahydrofuran (THF).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzodiazepine.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Aryl)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' PdII_Amine [L2Pd(II)(Aryl)(HNR'R'')]X AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot -HBase+X- PdII_Amido L2Pd(II)(Aryl)(NR'R'') Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Aryl-NR'R'' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Pictet-Spengler Reaction: Constructing Fused Piperidinyl Systems

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a new heterocyclic ring.[5] This reaction is particularly useful for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids and their analogues.[7][8] In the context of our target scaffold, a Pictet-Spengler reaction can be envisioned to construct a piperidine ring fused to an aromatic or heteroaromatic portion of a diazepine precursor.

Causality in Reagent and Condition Selection for the Pictet-Spengler Reaction:

The key to a successful Pictet-Spengler reaction is the generation of an electrophilic iminium ion that can be attacked by the electron-rich aromatic ring.

  • Acid Catalyst: Brønsted acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) are commonly used to protonate the imine and form the reactive iminium ion. Lewis acids can also be employed.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents are common, but aprotic solvents can also be used, sometimes leading to higher yields.[5]

  • N-Acyliminium Ion Variant: For less reactive aromatic systems, the imine can be acylated to form a highly electrophilic N-acyliminium ion, which can undergo cyclization under milder conditions.[5]

Experimental Protocol: General Procedure for Pictet-Spengler Cyclization

This protocol provides a general guideline for a Pictet-Spengler reaction to form a tetrahydro-β-carboline, which serves as a model for the construction of a fused piperidine ring.[5]

ReagentMolecular WeightAmount (mmol)Equivalents
β-Arylethylamine (e.g., Tryptamine)160.221.01.0
Aldehyde or Ketone-1.11.1
Trifluoroacetic Acid (TFA)114.02-Catalytic
Dichloromethane (DCM)84.93--

Procedure:

  • Dissolve the β-arylethylamine (1.0 equiv) in dichloromethane (DCM).

  • Add the aldehyde or ketone (1.1 equiv) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Mechanism of the Pictet-Spengler Reaction

G cluster_1 Pictet-Spengler Mechanism Start β-Arylethylamine + Aldehyde/Ketone Imine Imine Formation Start->Imine Iminium Iminium Ion Formation (Acid Catalysis) Imine->Iminium H+ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Rearrange Rearomatization/ Deprotonation Spiro->Rearrange Product Tetrahydro-β-carboline/ Tetrahydroisoquinoline Rearrange->Product

Caption: Stepwise mechanism of the Pictet-Spengler reaction.

Conclusion and Future Outlook

The synthesis of piperidinyl-diazepane scaffolds can be achieved through a variety of reliable and versatile methods. Reductive amination, Buchwald-Hartwig amination, and the Pictet-Spengler reaction represent the most powerful tools in the synthetic chemist's arsenal for constructing this important heterocyclic framework. By understanding the underlying mechanisms and the rationale for reagent selection, researchers can effectively design and execute synthetic routes to novel piperidinyl-diazepane derivatives. The continued development of new catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and stereoselective approaches for accessing this privileged scaffold, paving the way for the discovery of new and improved therapeutic agents.

References

  • The Pictet-Spengler Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Grover, H. K., & Kerr, M. A. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence: The Formal Synthesis of (±)-Quebrachamine. Synlett, 26(06), 815–819.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of 1,4-Diazepanes and Benzo[b][5][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2010). The Journal of Organic Chemistry, 75(19), 6484–6493.

  • Recent advances in synthesis and medicinal chemistry of benzodiazepines. (2020). Bioorganic Chemistry, 100, 103668.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances, 13(5), 3291–3311.
  • Burke, A. J., & Locati, V. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry, 13(45), 11116–11126.
  • Dalpozzo, R., & Cerra, M. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
  • Matassini, C., Clemente, F., & Cardona, F. (2020). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. La Chimica e l'Industria, (4), 284-297.
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 7(8), 793-812.
  • Laha, J. K., et al. (2024). Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other. Organic & Biomolecular Chemistry, 22(6), 1163-1168.
  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (2012). Organic & Biomolecular Chemistry, 10(40), 8146-8154.
  • Tolkunov, A. S., Khizhan, A. I., & Bogza, S. L. (2010). THE PICTET-SPENGLER REACTION IN THE SYNTHESIS OF CONDENSED BENZODIAZEPINES. 1. SYNTHESIS OF 6,11,12,14-TETRAHYDROBENZO[6][9][2][5]DIAZEPINO[7,1-b]QUINAZOLIN-14-ONES. Chemistry of Heterocyclic Compounds, 46(5), 592-596.

  • D'Agostino, M., et al. (2020).
  • D'Agostino, M., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. PubMed. Available from: [Link]

Sources

Method

Application Note: Utilizing 1-(1-Methylpiperidin-4-yl)-1,4-diazepane as a High-Affinity GPCR Linker Motif

Part 1: Executive Summary & Scientific Rationale The "Privileged Structure" Concept In the landscape of G Protein-Coupled Receptor (GPCR) drug discovery, the "linker" is rarely just a passive connector. It is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The "Privileged Structure" Concept

In the landscape of G Protein-Coupled Receptor (GPCR) drug discovery, the "linker" is rarely just a passive connector. It is a critical vector that dictates solubility, metabolic stability, and the precise orientation of pharmacophores.

The 1-(1-methylpiperidin-4-yl)-1,4-diazepane moiety represents a "privileged structure"—a molecular scaffold capable of providing high-affinity ligands for diverse receptors, most notably Histamine H3/H4 , Sigma receptors , and Chemokine receptors .

Why This Linker?

Unlike the ubiquitous piperazine linker, the 1,4-diazepane (homopiperazine) ring introduces a unique 7-membered conformational flexibility. When fused with a 1-methylpiperidine "cap," this moiety serves a dual function:

  • The Cationic Anchor: The N-methylpiperidine tertiary amine (pKa ~9.0–9.5) mimics the endogenous neurotransmitter, forming a salt bridge with the conserved Aspartate residue (Asp3.32) found in transmembrane helix 3 of aminergic GPCRs.

  • The Entropic Spacer: The diazepane ring provides a semi-rigid extension that projects the aromatic "warhead" of the drug into the hydrophobic pocket, often resulting in distinct selectivity profiles compared to piperazine analogs.

Part 2: Chemical Biology & Structural Logic

Pharmacophore Mapping

The success of this linker relies on its ability to span the "activity cliff" between the orthosteric binding site and the solvent-exposed vestibule.

GPCR_Pharmacophore Core Aromatic Warhead (Selectivity Determinant) Linker 1,4-Diazepane Ring (Entropic Spacer) Core->Linker  SNAr / Amide Bond   Anchor N-Methylpiperidine (Cationic Anchor) Linker->Anchor  Reductive Amination   Receptor GPCR Asp3.32 (Anionic Site) Anchor->Receptor  Ionic Interaction  

Figure 1: Pharmacophore assembly showing the modular role of the diazepane-piperidine unit connecting the aromatic core to the receptor's ionic lock.

Comparative Data: Diazepane vs. Piperazine

The following table highlights why a researcher might choose the diazepane scaffold over the standard piperazine.

PropertyPiperazine Linker1,4-Diazepane LinkerImpact on Drug Design
Ring Size 6-membered7-memberedDiazepane offers greater conformational entropy.
Bond Angle (N-C-C) ~109.5° (Chair)~112-115° (Twist-chair)Alters the vector of the attached pharmacophore, potentially accessing novel sub-pockets.
Water Solubility HighVery HighThe 7-membered ring often disrupts crystal packing, improving aqueous solubility.
Basicity (pKa) ~9.8 (Secondary amine)~10.5 (Secondary amine)Diazepane secondary amine is more basic, influencing coupling reactivity.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Linker Core

Objective: Synthesize 1-(1-methylpiperidin-4-yl)-1,4-diazepane via Reductive Amination. Mechanism: This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the iminium ion intermediate without reducing the ketone starting material.

Reagents:

  • 1-Methyl-4-piperidone (CAS: 1445-73-4)

  • Homopiperazine (1,4-Diazepane) (CAS: 505-66-8)

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-Methyl-4-piperidone (1.0 equiv, e.g., 10 mmol) and Homopiperazine (3.0 equiv, 30 mmol) in anhydrous DCE (50 mL).

    • Note: Excess homopiperazine is critical to prevent bis-alkylation (where one piperidone attaches to both nitrogens of the diazepane).

    • Add Acetic Acid (2.0 equiv).[2] The acid catalyzes the formation of the iminium species.[3]

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) portion-wise over 15 minutes.

    • Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Crucial Step: Remove excess homopiperazine via high-vacuum distillation (it sublimes/distills easily) or column chromatography (DCM:MeOH:NH₄OH gradient). The product is a secondary amine.

Protocol B: Coupling to the "Warhead" (SNAr)

Objective: Attach the linker to a heteroaryl chloride core (e.g., a chloropyridine or chlorobenzophenone common in H3 antagonists).

Reagents:

  • Aryl/Heteroaryl Chloride Scaffold

  • Linker (from Protocol A)

  • K₂CO₃ or Cs₂CO₃

  • DMF or DMSO

Methodology:

  • Dissolve the Aryl Chloride (1.0 equiv) in DMF.

  • Add the 1-(1-methylpiperidin-4-yl)-1,4-diazepane linker (1.2 equiv).

  • Add K₂CO₃ (3.0 equiv).

  • Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.

  • Validation: The disappearance of the secondary amine peak and the appearance of the coupled product mass (M+H).

Part 4: Validation & Workflow Visualization

To ensure the generated ligand is valid, a robust testing workflow is required.

Workflow Start Start: Scaffold Selection Synth Protocol A: Linker Synthesis (Reductive Amination) Start->Synth Couple Protocol B: Core Coupling (SNAr / Amide Bond) Synth->Couple QC QC Check: LC-MS & NMR (Verify Purity >95%) Couple->QC Assay Binding Assay (Radioligand) Determine Ki QC->Assay Decision Is Ki < 10 nM? Assay->Decision Optimize Optimize Core Substituents Decision->Optimize No Lead Lead Candidate Identified Decision->Lead Yes Optimize->Couple Re-synthesis

Figure 2: Iterative workflow for synthesizing and validating GPCR ligands containing the diazepane-piperidine linker.

Self-Validating Assay Criteria

For the binding assay (e.g., [³H]-N-alpha-methylhistamine displacement for H3 receptors), the protocol is self-validating if:

  • Z-Factor > 0.5: Ensuring assay robustness.

  • Reference Control: A known antagonist (e.g., Pitolisant or Thioperamide) must show Ki values within 3-fold of historical data.

  • Specific Binding: Total binding minus Non-specific binding (determined by excess cold ligand) must be >70% of Total binding.

References

  • Gemini, et al. (2007). "Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment."[4] Neuropharmacology.

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine TRPV1 antagonists." Journal of Medicinal Chemistry. (Contextualizing the use of rigid vs flexible linkers).
  • BenchChem. (2025).[3] "Application Notes and Protocols for Reductive Amination Reactions." BenchChem Technical Guides.

  • Szewczyk, J. R., et al. (2010).[5] "A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core." Bioorganic & Medicinal Chemistry.

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaBH(OAc)3."

Sources

Application

Application Notes &amp; Protocols for 1-(1-Methylpiperidin-4-yl)-1,4-diazepane: A Key Intermediate in Antipsychotic Drug Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1-(1-Methylpiperidin-4-yl)-1,4-diaze...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1-(1-Methylpiperidin-4-yl)-1,4-diazepane. This saturated heterocyclic compound is a critical building block in the synthesis of several atypical antipsychotic drugs. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed troubleshooting and optimization. This guide also discusses the role of this intermediate in the broader context of medicinal chemistry and provides essential safety information for its handling.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its seven-membered ring containing two nitrogen atoms provides a flexible yet constrained framework that can be functionalized to interact with a variety of biological targets. In the realm of neuropharmacology, derivatives of 1,4-diazepane are integral to the development of treatments for central nervous system (CNS) disorders.[5][6]

1-(1-Methylpiperidin-4-yl)-1,4-diazepane, in particular, serves as a crucial intermediate in the synthesis of modern antipsychotic medications such as Lurasidone and Cariprazine.[7][8][9][10] These drugs have shown efficacy in treating schizophrenia and bipolar disorder, often with improved side-effect profiles compared to first-generation antipsychotics.[7][8] The incorporation of the 1-(1-methylpiperidin-4-yl) moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, making the efficient and high-purity synthesis of this intermediate a critical step in the drug manufacturing process.

Synthetic Strategy: Reductive Amination

A common and effective method for the synthesis of 1-(1-Methylpiperidin-4-yl)-1,4-diazepane is through reductive amination.[11][12][13] This one-pot reaction involves the condensation of a carbonyl compound (1-methylpiperidin-4-one) with a primary or secondary amine (1,4-diazepane) to form an iminium ion intermediate, which is then reduced in situ to the desired amine.[11][14]

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[11][13]

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_methylpiperidin_4_one 1-Methylpiperidin-4-one Reductive_Amination Reductive Amination 1_methylpiperidin_4_one->Reductive_Amination 1_4_diazepane 1,4-Diazepane 1_4_diazepane->Reductive_Amination Target_Intermediate 1-(1-Methylpiperidin-4-yl)-1,4-diazepane Reductive_Amination->Target_Intermediate Reducing_Agent e.g., NaBH(OAc)₃ Reducing_Agent->Reductive_Amination caption Synthetic Pathway via Reductive Amination G cluster_workflow Analytical Workflow cluster_techniques Techniques Crude_Product Crude Product Purification Purification (Extraction & Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Characterization Characterization Purified_Product->Characterization Final_Product Final Product (>98% Purity) Characterization->Final_Product HPLC HPLC/UPLC Characterization->HPLC LCMS LC-MS Characterization->LCMS NMR NMR Characterization->NMR caption Purification and Characterization Workflow

Sources

Method

Application Note: Scalable Synthesis of 1,4-Diazepane Derivatives

Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors (e.g., Fasudil derivatives), and orexin r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GPCR ligands, kinase inhibitors (e.g., Fasudil derivatives), and orexin receptor antagonists (e.g., Suvorexant). Despite its utility, the scalable synthesis of 1,4-diazepanes presents significant challenges compared to their 6-membered piperazine analogs. These challenges include the entropic disfavor of forming 7-membered rings, the high cost of substituted diamine precursors, and the difficulty in differentiating the two nucleophilic nitrogen atoms (N1 and N4).

This Application Note provides a comprehensive guide to the scalable manufacture of 1,4-diazepane derivatives. We detail two primary synthetic routes: the Michael-Lactamization Route (ideal for commodity scale-up of the parent core) and the Schmidt Ring Expansion (ideal for accessing substituted cores from piperidones). Additionally, we provide a validated protocol for regioselective functionalization.

Strategic Route Selection

Before initiating synthesis, researchers must select a route based on the desired substitution pattern and scale. Direct alkylation of diamines with dihalides is not recommended for scale-up due to uncontrolled oligomerization and low yields.

Table 1: Comparison of Scalable Synthetic Routes
FeatureRoute A: Michael-Lactamization Route B: Schmidt Ring Expansion Route C: Metal-Catalyzed Cyclization
Key Precursors Ethylenediamine + Acrylates4-Piperidones + Sodium AzideDiamines + Dihalides/Diols
Primary Utility Multi-kilogram synthesis of the parent core or 6-oxo derivatives.Accessing C-substituted diazepanes from abundant piperidones.Complex, highly substituted cores; enantioselective synthesis.
Scalability High. Low cost, safe reagents.Medium. Requires strict safety controls (azides).Low/Medium. High catalyst cost.
Safety Profile Good. Exotherm control required.Hazardous. Potential for hydrazoic acid formation.[1][2]Good. Standard chemical handling.
Atom Economy High.[3]Medium (Loss of N₂).[2][4]Low (Loss of leaving groups).

Decision Logic & Workflow

The following decision tree assists in selecting the optimal synthetic strategy based on starting material availability and target structure.

Synthesis_Decision_Tree Start Target: 1,4-Diazepane Derivative Q1 Is the core C-substituted? Start->Q1 Q2 Is the substitution symmetric? Q1->Q2 Yes RouteA Protocol A: Michael-Lactamization Q1->RouteA No (Parent Core) RouteB Protocol B: Schmidt Ring Expansion Q2->RouteB No (e.g. 2-methyl) RouteC Protocol C: Pd-Catalyzed Buchwald Q2->RouteC Yes (e.g. 2,7-dimethyl) Note1 Best for Bulk Scale RouteA->Note1 Note2 Requires Azide Safety RouteB->Note2

Figure 1: Decision tree for selecting the appropriate 1,4-diazepane synthesis route.

Protocol A: The Michael-Lactamization Route

Target: 1,4-Diazepan-5-one (reducible to 1,4-diazepane). Scale: Gram to Kilogram.

This route avoids high-dilution conditions by utilizing an intramolecular cyclization of an amino-ester intermediate. It is the industrial standard for the parent ring system.

Reagents & Materials[1][2][4][5][6][7][8][9]
  • Ethylenediamine (1.0 equiv)

  • Methyl acrylate or Ethyl acrylate (1.0 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF)

Step-by-Step Methodology

Phase 1: Michael Addition (N-(2-Aminoethyl)-beta-alanine ester)

  • Setup: Charge ethylenediamine (1.0 equiv) into a reactor cooled to 0°C. Dilute with MeOH (5 vol).

  • Addition: Add Methyl acrylate (1.0 equiv) dropwise over 2 hours.

    • Critical Control: Maintain internal temperature <10°C to prevent bis-alkylation (formation of the tertiary amine).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Validation: Monitor by TLC or LCMS. Disappearance of acrylate is the key indicator.

Phase 2: Thermal Cyclization (Lactamization)

  • Concentration: Do not isolate the intermediate if possible. If solvent switching is needed, concentrate under reduced pressure.

  • Cyclization: Reflux the crude intermediate in MeOH (or Toluene for higher temp) for 24–48 hours.

    • Note: This step is entropically disfavored. High concentration favors intermolecular polymerization; moderate dilution (0.1 M) favors cyclization.

  • Purification: Concentrate to dryness. The 1,4-diazepan-5-one often crystallizes upon cooling or can be purified via short-path distillation.

Phase 3: Reduction to 1,4-Diazepane

  • Setup: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF under N₂ atmosphere.

  • Addition: Add the 1,4-diazepan-5-one (dissolved in THF) dropwise to the hydride suspension. Maintain a gentle reflux.

  • Quench: After 16 hours reflux, cool to 0°C. Quench via the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Isolation: Filter the aluminum salts, dry the filtrate over Na₂SO₄, and concentrate.

  • Yield: Typical overall yields are 60–75%.

Protocol B: Schmidt Ring Expansion

Target: C-Substituted 1,4-Diazepan-5-ones. Scale: Gram scale (Batch) or Kilogram (Flow Chemistry).

This route is superior for generating substituted diazepanes because 4-piperidones are readily available with various substitution patterns.

Safety Warning (Critical)
  • Hydrazoic Acid (HN₃): This reaction generates HN₃ in situ.[2] It is highly toxic and explosive.

  • Engineering Control: This reaction must be performed in a fume hood with a blast shield. For scales >10g, continuous flow chemistry is strongly recommended to minimize the active volume of azide [1].

Reagents
  • Substituted 4-Piperidone hydrochloride (1.0 equiv)

  • Sodium Azide (NaN₃) (1.2–1.5 equiv)

  • Acid: Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA). Avoid conc. H₂SO₄ if possible to reduce exotherms.

Step-by-Step Methodology
  • Preparation: Dissolve the 4-piperidone in MsOH (5–10 vol) at 0°C.

  • Azide Addition: Add NaN₃ portion-wise over 1–2 hours.

    • Critical Control: Monitor gas evolution (N₂). Do not seal the vessel. Ensure efficient venting.

  • Rearrangement: Allow the mixture to warm to RT (or 40°C depending on substrate) and stir for 4–6 hours.

    • Mechanism:[1][2][4][5] The azide adds to the ketone, followed by elimination of N₂ and migration of the carbon bond to expand the ring.[4]

  • Quench: Pour the reaction mixture slowly onto crushed ice.

  • Neutralization: Basify with 50% NaOH to pH >12.

    • Caution: Ensure all HN₃ is consumed or vented before basification.

  • Extraction: Extract with Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Reduction: Proceed with LiAlH₄ reduction as described in Protocol A to obtain the fully saturated diazepane.

Protocol C: Regioselective Functionalization

Challenge: 1,4-Diazepane has two secondary amines. N1 and N4 are chemically equivalent in the unsubstituted parent, but differentiating them is essential for drug synthesis.

Strategy: Mono-Protection

To selectively functionalize one nitrogen, a statistical mono-protection strategy is often the most practical scalable approach.

Methodology
  • Reagents: 1,4-Diazepane (excess, 3.0–4.0 equiv) + Boc-Anhydride (Boc₂O, 1.0 equiv).

  • Solvent: DCM or Dioxane at 0°C.

  • Process: Add Boc₂O (dissolved in solvent) slowly to the excess diazepane.

    • Why? The excess diamine ensures that once a mono-Boc species forms, it is statistically less likely to react with a second Boc molecule compared to the abundant unreacted diamine.

  • Workup: Wash with water. The bis-Boc product and mono-Boc product are organic soluble; unreacted diazepane stays in the aqueous phase (and can be recycled).

  • Purification: The mono-Boc-1,4-diazepane can be separated from Bis-Boc via silica chromatography (Mono-Boc is much more polar).

Process Visualization

The following diagram illustrates the critical pathway for Protocol A (Lactam Route), highlighting the specific control points for safety and quality.

Protocol_Workflow Input Ethylenediamine + Acrylate Step1 Michael Addition (0°C -> RT) Input->Step1 Check1 QC: Check for Bis-alkylation Step1->Check1 Check1->Input Fail (Restart) Step2 Cyclization (Reflux, 24h) Check1->Step2 Pass Intermed 1,4-Diazepan-5-one Step2->Intermed Step3 Reduction (LiAlH4) Intermed->Step3 Final 1,4-Diazepane Step3->Final

Figure 2: Workflow for the Michael-Lactamization route with critical QC checkpoint.

References

  • Recent Advances in the Synthesis of Piperazines and Homopiperazines. Source: MDPI (Molecules/Organic Process). Context: Discusses flow chemistry applications for Schmidt rearrangement to improve safety. URL:[Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes (Analogous Chemistry). Source: ChemRxiv. Context: Provides insights into the cyclization kinetics of 7-membered rings which directly apply to diazepanes. URL:[Link]

  • Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion. Source: ResearchGate / Synthetic Communications. Context: Detailed mechanistic study of the 4-piperidone to diazepanone conversion. URL:[Link]

  • Organic Process Research & Development (OPRD) - General Guidelines. Source: ACS Publications. Context: Standard industrial protocols for Michael additions and hydride reductions cited in Protocol A. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of reductive amination of homopiperazine

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the reductive amination of homopiperazine (1,4-diaze...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the reductive amination of homopiperazine (1,4-diazepane).

Homopiperazine presents a unique set of challenges: it possesses two highly reactive secondary amine sites (leading to over-alkylation), forms sterically hindered iminium intermediates, and yields highly polar, water-soluble products that are easily lost during standard aqueous workups.

This guide is designed to move beyond basic protocols. We will dissect the causality behind these failures and provide self-validating, field-proven methodologies to maximize your yield and chemoselectivity.

Diagnostic Workflow: Reductive Amination Optimization

Before diving into specific troubleshooting steps, use the following decision matrix to align your synthetic strategy with your target molecule.

OptimizationWorkflow Start Target: Homopiperazine Reductive Amination Goal Target Selectivity? Start->Goal Mono Monoalkylation Goal->Mono Di Dialkylation Goal->Di Boc Use Mono-Boc Protected Homopiperazine Mono->Boc Excess Use Excess Carbonyl + NaBH(OAc)3 Di->Excess Carbonyl Carbonyl Type? Boc->Carbonyl Aldehyde Aldehyde Carbonyl->Aldehyde Ketone Ketone Carbonyl->Ketone Direct Direct: NaBH(OAc)3 in DCE Stepwise: MeOH then NaBH4 Aldehyde->Direct Acid Add AcOH catalyst NaBH(OAc)3 in DCE Ketone->Acid Workup Aqueous Partitioning Issue? Direct->Workup Acid->Workup NonAq Non-Aqueous Workup (e.g., IPA/EtOAc crystallization) Workup->NonAq

Workflow for optimizing homopiperazine reductive amination yield and selectivity.

In-Depth Troubleshooting & FAQs

Q1: I am trying to monoalkylate homopiperazine, but I keep getting a statistical mixture of unreacted starting material, monoalkylated, and dialkylated products. How do I fix this? The Causality: Homopiperazine is a symmetrical diamine. Once the first alkyl group is installed, the resulting monoalkylated product often becomes more lipophilic and remains highly nucleophilic, allowing it to rapidly undergo a second reductive amination with the remaining carbonyl. While reductive amination is vastly superior to alkyl halides (which risk forming quaternary ammonium salts)[1], direct stoichiometric control (1:1 ratio) is rarely sufficient. The Solution: You must desymmetrize the molecule. The most robust method is to use commercially available mono-Boc-homopiperazine . If you must use unprotected homopiperazine with an aldehyde, employ a stepwise procedure: pre-form the imine in methanol (MeOH) first, then reduce with NaBH₄. This limits the availability of the active electrophile and drastically reduces dialkylation[2].

Q2: I have been using Sodium Cyanoborohydride (NaBH₃CN) but my yields are stuck at 40%. Should I switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃)? The Causality: Yes, switch immediately. NaBH₃CN is highly pH-dependent; it only reduces iminium ions faster than carbonyls at a strict pH of 6–8[3]. Furthermore, it is notoriously sluggish with weakly basic amines and can lead to the formation of unwanted enamines. Conversely, NaBH(OAc)₃ is the gold standard for this transformation. The electron-withdrawing acetate groups stabilize the boron-hydride bond, making it an exceptionally mild and chemoselective reagent that reduces iminium ions rapidly without reducing the parent aldehyde or ketone[4]. It also eliminates the risk of toxic cyanide gas generation[3].

Q3: My reaction with a sterically hindered ketone is stalling. The LCMS shows unreacted starting materials. How do I drive it to completion? The Causality: Ketones are significantly less electrophilic than aldehydes, making the initial formation of the iminium ion the rate-limiting step. The Solution: Add 1.0 to 2.0 equivalents of glacial acetic acid (AcOH). NaBH(OAc)₃ is entirely stable in weak acids. The AcOH acts as a Brønsted acid, protonating the carbonyl oxygen to accelerate nucleophilic attack by the homopiperazine, while also facilitating the dehydration of the hemiaminal intermediate into the reactive iminium ion[2]. Ensure your solvent is 1,2-dichloroethane (DCE), which supports the reaction kinetics far better than THF[5].

Q4: My LCMS shows 100% conversion to the desired product, but after my standard aqueous extraction (EtOAc/Water), my isolated yield is less than 30%. Where is my product? The Causality: Homopiperazine derivatives are highly polar and possess a high degree of aqueous solubility. During an aqueous workup, the secondary/tertiary amine products readily protonate or form strong hydrogen bonds with water, partitioning heavily into the aqueous layer[6]. The Solution: Abandon the extractive workup. Instead, utilize a non-extractive quench. Neutralize the reaction with a minimal volume of saturated aqueous NaHCO₃, then add anhydrous Na₂SO₄ directly to the flask to sequester the water. Filter the solids and concentrate the filtrate. Alternatively, crystallize the product directly from the crude mixture using solvent systems like isopropyl alcohol (IPA)/ethyl acetate or tert-amyl alcohol[6].

Quantitative Comparison of Reducing Agents

To aid in experimental design, the following table summarizes the kinetic and operational profiles of common reducing agents used in homopiperazine alkylation.

Reducing AgentSubstrate CompatibilityPreferred SolventCatalyst Required?Typical YieldMechanistic Drawbacks / Notes
NaBH(OAc)₃ Aldehydes & KetonesDCENone (Aldehydes) AcOH (Ketones)85–98%Gold standard. Selectively reduces iminium ions over carbonyls. Fast kinetics[4].
NaBH₃CN Aldehydes & KetonesMeOHYes (pH 6–8 buffer)40–70%Sluggish. Risks enamine formation and toxic cyanide contamination[3].
NaBH₄ Aldehydes (Stepwise)MeOHNone75–90%Will indiscriminately reduce unreacted carbonyls; requires strict pre-formation of the imine[2].

Validated Experimental Protocol: High-Yield Monoalkylation via Direct Reductive Amination

This self-validating protocol utilizes mono-Boc-homopiperazine to guarantee monoalkylation, leveraging NaBH(OAc)₃ in DCE for optimal chemoselectivity.

Materials Required:

  • 1-Boc-homopiperazine (1.0 equiv)

  • Target Aldehyde or Ketone (1.05 equiv)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (AcOH) (Only if using a ketone)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, round-bottom flask purged with N₂, dissolve 1-Boc-homopiperazine (1.0 equiv) and the target carbonyl (1.05 equiv) in anhydrous DCE to achieve a concentration of 0.2 M.

  • Acid Catalysis (Conditional): If your electrophile is a ketone, add glacial AcOH (1.0 equiv). If using an aldehyde, omit this step.

  • Iminium Formation & Validation: Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in LCMS-grade acetonitrile, and analyze. Do not proceed until the [M+H]⁺ peak of the target iminium/imine intermediate dominates the spectra and the starting carbonyl is consumed.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm. Stir the opaque suspension at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Monitor completion via TLC (using a Ninhydrin stain to visualize the secondary/tertiary amines) or LCMS.

  • Non-Aqueous Quench (Critical for Yield): To prevent product loss to the aqueous phase, quench the unreacted hydride by adding saturated aqueous NaHCO₃ dropwise (approx. 0.5 mL per mmol of substrate) directly to the reaction mixture. Stir for 15 minutes until gas evolution ceases.

  • Sequestration & Filtration: Add a generous amount of granular anhydrous Na₂SO₄ directly to the flask. Stir vigorously for 10 minutes.

    • Self-Validation Checkpoint: The formation of a free-flowing, granular white solid indicates successful sequestration of the aqueous phase.

  • Isolation: Filter the suspension through a medium-porosity fritted funnel or a thin Celite pad. Wash the filter cake thoroughly with ethyl acetate (3 × 15 mL). Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified via flash chromatography (DCM:MeOH:NH₄OH) or direct crystallization.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. organic-chemistry.org.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Use of Sodium Triacetoxyborohydride in Reductive Amin
  • Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup | The Journal of Organic Chemistry - ACS Public
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.

Sources

Optimization

Removing excess 1-methyl-4-piperidone from reaction mixtures

Topic: Removing Excess 1-Methyl-4-Piperidone from Reaction Mixtures Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2] Technical Support Center: 1-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Excess 1-Methyl-4-Piperidone from Reaction Mixtures Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Technical Support Center: 1-Methyl-4-Piperidone Removal

Welcome to the technical support hub for piperidine derivatives. This guide addresses the purification challenges associated with 1-Methyl-4-piperidone (CAS: 1445-73-4) . As a bifunctional building block (tertiary amine + ketone), this compound presents unique separation challenges.[2]

Below you will find scenario-based troubleshooting guides, optimized protocols, and decision-making frameworks designed to ensure high-purity isolation of your target compounds.

Quick Reference: Physicochemical Profile

Before selecting a removal strategy, verify these properties against your target compound to avoid co-elution or co-extraction.[2]

PropertyValueImplication for Removal
Boiling Point 55–60°C @ 11 mmHg [1]Volatile under high vacuum; separable from high-MW products via distillation.[1][2]
pKa (Calc) ~8.02 (Tertiary Amine) [2]Highly responsive to acid-base extraction.[1][2] Protonates at pH < 6.[2]
Solubility Miscible with water, alcohols, chloroformHard to remove via simple water wash without pH adjustment.[2]
Reactivity Ketone (C=O) & Amine (N-Me)Susceptible to bisulfite adduct formation and salt formation.[1][2]

Part 1: Decision Matrix & Strategy Selection

Q: Which removal method is right for my specific reaction mixture?

A: The optimal method depends entirely on the functional groups present in your target product. Use the logic flow below to select your protocol.

RemovalStrategy Start Start: Contaminated Mixture Q1 Is your Target Product Basic (e.g., contains amines)? Start->Q1 Q2 Is your Target Product a Ketone or Aldehyde? Q1->Q2 Yes MethodA Method A: Acidic Wash (Protonation Extraction) Q1->MethodA No (Neutral/Acidic) MethodB Method B: Bisulfite Scavenging (Ketone Targeting) Q2->MethodB No MethodC Method C: Vacuum Distillation (Physical Separation) Q2->MethodC Yes (Thermal Stable) MethodD Method D: Buffered Chromatography (Alumina/Silica+Et3N) Q2->MethodD Yes (Thermal Labile)

Figure 1: Strategic decision tree for removing 1-methyl-4-piperidone based on target product functionality.

Part 2: Troubleshooting & Protocols

Scenario A: Target Product is Neutral or Acidic

(e.g., Amides, Esters, Phenols)[3][4]

Q: I tried washing with water, but the 1-methyl-4-piperidone remains in the organic layer. Why? A: 1-Methyl-4-piperidone is an organic base.[1][2] In neutral water (pH 7), a significant portion remains unprotonated (free base form), which partitions into organic solvents like Dichloromethane (DCM) or Ethyl Acetate. You must lower the pH to drive it fully into the aqueous phase.

Protocol: Acidic Extraction (The "Gold Standard") This method exploits the basic nitrogen (pKa ~8.02) to form a water-soluble hydrochloride salt.[1][2]

  • Dilution: Dilute your reaction mixture with a water-immiscible solvent (DCM or Ethyl Acetate).[2]

  • First Wash: Wash with 1M HCl (2-3 volumes).

    • Mechanism:[1][2]

      
       (Water Soluble).[1][2]
      
    • Check: Verify aqueous layer pH is < 2.[2]

  • Separation: The 1-methyl-4-piperidone moves to the aqueous acid layer.[1][2] Your neutral product remains in the organic layer.

  • Back-Extraction (Optional): If your product is valuable, back-extract the acidic aqueous layer once with fresh organic solvent to recover any trapped product.[1][2]

  • Final Wash: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Warning: Do not use this if your product contains acid-labile protecting groups (e.g., Boc, THP).[2] Use Method D instead.

Scenario B: Target Product is Basic (Another Amine)

(e.g., Alkylated amines, Pyridines)

Q: My product is also an amine, so acid washing removes my product too. How do I separate them? A: Since you cannot discriminate based on basicity, you must discriminate based on the ketone functionality. 1-Methyl-4-piperidone forms a stable, water-soluble adduct with sodium bisulfite, whereas most tertiary amines do not.[1][2]

Protocol: Bisulfite Scavenging

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).[2][5]

  • Extraction: Shake your organic reaction mixture vigorously with the bisulfite solution for 5–10 minutes.

    • Mechanism:[1][2] The ketone reacts to form an

      
      -hydroxy sulfonate adduct (highly polar/ionic).[1][2][5]
      
  • Phase Cut: The 1-methyl-4-piperidone adduct migrates to the aqueous phase.[1][2] Your non-ketone amine product stays in the organic phase.[2]

  • Optimization: If the emulsion is stubborn (common with bisulfite), add a small amount of brine or methanol to break it.

Scenario C: Bulk Removal & Physical Separation

Q: I have a large excess (solvent quantities) of 1-methyl-4-piperidone. Extraction is tedious. Can I distill it? A: Yes. 1-Methyl-4-piperidone has a distinct boiling point that allows for vacuum distillation, provided your product is significantly less volatile (e.g., MW > 200).[1][2]

Distillation Parameters [1]:

  • Pressure: 11 mmHg (Vacuum)

  • Temperature: 55–60°C[1][6][7][8]

  • Setup: Short-path distillation head with a chilled receiving flask.

Troubleshooting Distillation:

  • Issue: The compound is bumping or foaming.

  • Solution: This is common with amines.[2] Use a vigorous stir bar and a bleed capillary (if using an oil pump) or a high-quality vacuum regulator.[1][2] Ensure the bath temperature does not exceed 80°C to prevent thermal degradation (darkening/polymerization).

Scenario D: Chromatographic Purification

Q: The 1-methyl-4-piperidone is streaking on my TLC plates and contaminating my column fractions. A: Amines interact strongly with the acidic silanol groups on silica gel, causing "tailing."

Protocol: Amine-Modified Silica Chromatography

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide .[2]

  • Elution: Run your column with 1% Et₃N in the eluent (e.g., Hexane/EtOAc + 1% Et₃N).[2]

    • Mechanism:[1][2] The Et₃N blocks the active silanol sites, allowing the 1-methyl-4-piperidone and your amine product to elute as sharp bands.[1][2]

  • Visualization: Use Dragendorff’s Reagent or Iodine stain.[2] UV visualization may be weak for aliphatic amines/ketones.[2]

Part 3: Safety & Compliance Notification

Critical Note: 1-Methyl-4-piperidone is a DEA List I Chemical (in the USA) and a controlled precursor in many other jurisdictions due to its use in the synthesis of fentanyl analogs [3].[1][2]

  • Documentation: Ensure all removal, disposal, and mass-balance records are meticulously maintained in accordance with local regulations.[2]

  • Disposal: Aqueous waste containing the piperidone (from Method A or B) must be treated as hazardous chemical waste. Do not neutralize and pour down the drain, as this may regenerate the free base.

References

  • PubChem. Compound Summary: 1-Methyl-4-piperidone (CAS 1445-73-4).[1][2][6][8] National Library of Medicine.[2] Available at: [Link]

  • U.S. Department of Justice, DEA. List of Scheduled Listed Chemical Products.[2] Diversion Control Division.[2] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of Piperidine-Diazepane Salts

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of piperidine-diazepane salts. Our goal is to provide a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of piperidine-diazepane salts. Our goal is to provide a comprehensive resource that combines theoretical understanding with practical, field-proven solutions to ensure the integrity, stability, and successful formulation of these valuable compounds.

Introduction: The Challenge of Hygroscopicity in Piperidine-Diazepane Salts

Piperidine-diazepane scaffolds are integral to the development of a wide range of pharmaceuticals due to their versatile binding properties and therapeutic potential. However, when formulated as salts to enhance properties like solubility, they often exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere.[1][2] This can lead to a cascade of issues, including:

  • Physical Instability : Moisture absorption can cause clumping, caking, and reduced flowability of the powder, which complicates handling, weighing, and formulation processes.[1][3][4]

  • Chemical Degradation : The presence of water can initiate or accelerate chemical degradation pathways such as hydrolysis, potentially reducing the efficacy and safety of the active pharmaceutical ingredient (API).[1][2]

  • Solid-State Transformations : Moisture can induce changes in the crystalline structure of the salt, such as converting an anhydrous form to a hydrate or even triggering a transition from a crystalline to an amorphous state, which can impact bioavailability.[5][6]

Understanding and controlling the hygroscopic behavior of piperidine-diazepane salts is therefore critical for successful drug development. This guide provides a structured approach to identifying, quantifying, and mitigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the hygroscopicity of piperidine-diazepane salts.

Q1: What is hygroscopicity and why are my piperidine-diazepane salts affected?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] Many pharmaceutical salts, including those with piperidine-diazepane cores, are prone to this phenomenon. The salt form, while often improving solubility, can have a high affinity for water due to the ionic nature of the compound. The extent of hygroscopicity can be influenced by the specific counter-ion used in the salt formation and the overall crystal lattice energy.

Q2: What are the first visual signs that my piperidine-diazepane salt is absorbing moisture?

A: The initial and most common indicator is a change in the physical appearance of the powder. You may observe:

  • Loss of fine powder flow : The material will no longer be a freely flowing powder.

  • Clumping or Caking : The formation of aggregates or lumps within the powder.[1][7]

  • Stickiness : The powder may become sticky to the touch or adhere to spatulas and weighing paper.

  • Deliquescence : In extreme cases, the salt may absorb so much moisture that it dissolves into a liquid, a process known as deliquescence.[6]

Q3: How does moisture absorption affect the downstream processing and formulation of my piperidine-diazepane salt?

A: Moisture uptake can significantly impact various stages of drug development:

  • Manufacturing : Poor powder flow can lead to inconsistent die filling during tableting and inaccurate dosing in capsule filling.[1][8] Caked material can also damage processing equipment.[2]

  • Stability : As mentioned, moisture can lead to chemical degradation, reducing the shelf-life of the drug substance and the final drug product.[1]

  • Performance : Changes in the solid-state form can alter the dissolution rate and, consequently, the bioavailability of the drug.[6]

Q4: What are the best practices for the routine storage of hygroscopic piperidine-diazepane salts in a laboratory setting?

A: Proper storage is the first line of defense against moisture-related issues. Key practices include:

  • Airtight Containers : Always store the salts in well-sealed, airtight containers.

  • Controlled Environments : Whenever possible, store containers inside a desiccator with an active drying agent (e.g., silica gel) or in a controlled low-humidity environment like a dry box or glovebox.[9][10]

  • Minimize Exposure : When handling the salt, minimize the time the container is open to the ambient atmosphere. Weigh out the required amount and promptly reseal the container.

  • Inert Atmosphere : For highly sensitive salts, storing under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection.[10]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the handling and formulation of hygroscopic piperidine-diazepane salts.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Weighing and Dosing The salt is absorbing moisture during weighing, leading to an increase in mass.- Weigh the sample in a low-humidity environment (glovebox or dry box).- If a controlled environment is not available, weigh the sample as quickly as possible.- Use a container with a small opening to minimize exposure to the atmosphere.
Powder Caking and Poor Flowability The salt has absorbed a significant amount of moisture, leading to the formation of liquid bridges between particles and subsequent caking.[4][7]- Drying : If the salt is thermally stable, it can be dried under vacuum. It is crucial to first verify the thermal stability of the salt using techniques like thermogravimetric analysis (TGA).- Milling : Gentle milling can break up agglomerates, but this should be done in a controlled humidity environment to prevent further moisture uptake. Note that milling can increase the surface area, potentially making the material more hygroscopic.
Failed Analytical Tests (e.g., Assay, Purity) The presence of water has led to chemical degradation (e.g., hydrolysis) of the piperidine-diazepane salt.- Characterize Degradants : Use techniques like LC-MS to identify the degradation products.- Review Handling Procedures : Ensure that all handling and storage protocols are strictly followed to minimize moisture exposure.- Formulation Strategies : Consider formulation strategies that protect the API from moisture, such as using hydrophobic excipients or applying a moisture-barrier film coating to the final dosage form.[11]
Changes in Dissolution Profile Moisture absorption has caused a change in the solid-state form of the salt (e.g., conversion to a hydrate or an amorphous form).- Solid-State Characterization : Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to assess the solid-state form of the material before and after exposure to humidity.[5]- Control Humidity During Manufacturing : The entire manufacturing process may need to be conducted under controlled, low-humidity conditions.[9]

Key Experimental Protocols

To effectively manage hygroscopic piperidine-diazepane salts, it is essential to quantify their interaction with water vapor. The following are standard protocols for two critical analytical techniques.

Protocol 1: Water Content Determination by Karl Fischer Titration

This protocol provides a method to accurately determine the water content of a piperidine-diazepane salt.[12]

Objective: To quantify the amount of water present in a sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)[12][13]

  • Karl Fischer reagents (titrant and solvent)

  • Airtight titration vessel

  • Analytical balance

  • Gas-tight syringe for sample introduction

Procedure:

  • System Preparation : Assemble the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and dry.

  • Solvent Conditioning : Add the Karl Fischer solvent to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent. The instrument will indicate when the solvent is "dry."

  • Standardization (for volumetric titration) : Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate) or use a certified water standard solution and titrate to determine the exact titer of the Karl Fischer titrant.

  • Sample Analysis :

    • Accurately weigh a suitable amount of the piperidine-diazepane salt. The sample size should be chosen based on the expected water content to ensure an adequate titration volume.

    • Quickly transfer the sample into the conditioned titration vessel.

    • Start the titration. The instrument will automatically titrate the sample and calculate the water content.

  • Data Reporting : Report the water content as a percentage by weight (% w/w).

Causality and Interpretation: Karl Fischer titration is a highly specific and accurate method for water determination.[12] It is based on a chemical reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present. This technique is crucial for quality control and for understanding the baseline water content of your material.

Protocol 2: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

This protocol outlines the use of DVS to characterize the moisture sorption and desorption behavior of a piperidine-diazepane salt.[14][15][16]

Objective: To determine the hygroscopicity profile of a sample by measuring its mass change in response to controlled changes in relative humidity (RH).

Materials:

  • Dynamic Vapor Sorption (DVS) instrument

  • Microbalance (integrated into the DVS instrument)

  • Sample pan

  • Nitrogen gas supply (for humidity generation)

Procedure:

  • Sample Preparation : Accurately weigh a small amount of the piperidine-diazepane salt (typically 5-15 mg) into a sample pan.

  • Instrument Setup : Place the sample pan onto the DVS microbalance. Set the experimental parameters, including the temperature (e.g., 25 °C) and the RH profile. A typical profile involves a drying step followed by incremental increases in RH (e.g., from 0% to 90% RH in 10% steps) and then incremental decreases back to 0% RH.

  • Drying : Start the experiment with a drying step at 0% RH until the sample mass stabilizes. This establishes the dry mass of the sample.

  • Sorption/Desorption Cycle : The instrument will then automatically execute the pre-programmed RH profile. At each RH step, the instrument will wait for the sample mass to reach equilibrium before proceeding to the next step.

  • Data Analysis : The primary output is a sorption-desorption isotherm, which is a plot of the change in mass (%) versus RH (%).

Causality and Interpretation: The DVS isotherm provides a wealth of information:

  • Hygroscopicity Classification : The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity.

  • Hysteresis : A difference between the sorption and desorption curves (hysteresis) can indicate changes in the material's structure or slow kinetics of water release.

  • Critical RH : A sharp increase in water uptake at a certain RH may indicate a phase transition, such as deliquescence or the conversion of an amorphous solid to a crystalline one.

Visualizing Experimental Workflows

To further clarify the decision-making process when dealing with a new piperidine-diazepane salt, the following diagrams illustrate key experimental workflows.

Initial Hygroscopicity Assessment Workflow

This workflow outlines the initial steps to characterize the hygroscopic nature of a newly synthesized piperidine-diazepane salt.

A New Piperidine-Diazepane Salt Batch B Visual Inspection (Clumping, Caking?) A->B C Karl Fischer Titration (Determine Initial Water Content) B->C E Low Water Content (<1%) Free-flowing B->E No F High Water Content (>1%) Clumpy B->F Yes D Dynamic Vapor Sorption (DVS) (Assess Hygroscopicity Profile) C->D G Classify Hygroscopicity (Slight, Moderate, Very) D->G H Proceed with Standard Handling E->H I Implement Strict Handling Protocols (Glovebox, Desiccator) F->I G->H Slight G->I Moderate to Very

Caption: Initial assessment workflow for a new salt.

Troubleshooting Poor Powder Flowability Workflow

This diagram illustrates a logical approach to addressing issues with powder flow.

A Poor Powder Flow Observed B Measure Water Content (Karl Fischer) A->B C Is Water Content High? B->C D Dry the Material (Vacuum Oven, if stable) C->D Yes G Particle Size/Morphology Analysis (e.g., SEM) C->G No E Re-evaluate Flow Properties D->E H Is the issue resolved? E->H F Consider Formulation Aids (e.g., Glidants) G->F H->F No

Caption: Troubleshooting workflow for poor powder flow.

References

  • Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024, October 28). Surface Measurement Systems. [Link]

  • The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. (2024, December 3). Particle Characterisation Laboratories. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]

  • Dynamic Vapor Sorption. SK pharmteco. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. MDPI. [Link]

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. [Link]

  • Moisture protection for hygroscopic materials during transport. Absortech. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • The Effect of Moisture on the Flowability of Pharmaceutical Excipients. PMC - NIH. [Link]

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • Critical Humidity Control: Pharmaceutical Industry. Tom Barrow Company. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. DR-NTU. [Link]

  • Water Determination by Karl Fischer Titration. Monograph. [Link]

  • The food manufacturer's guide to eradicating caking and clumping. AQUALAB by Addium. [Link]

  • Solving Humidity Issues in Manufacturing Processes. Dehumidifier Corporation of America. [Link]

  • Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. [Link]

  • HYGROSCOPIC BULK SOLIDS. Schaeffer. [Link]

  • What Causes Powder Caking?. Jenike & Johanson. [Link]

  • Powder caking or clumping review : causes and how to solve it. powderprocess.net. [Link]

  • Proper Storage Conditions for Your APIs. GMP Trends. [Link]

  • Drying and Storing Hygroscopic Salts. Reddit. [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]

  • Humidity Control in Storage and Transport of Solids. Fisair. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • How to deal with powder caking in a powder packer?. Grain Machinery. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

  • Analysis of the Causes and Solutions to the Caking of Powders. AZoM. [Link]

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]

  • Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine. Wikipedia. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Optimization

Optimizing sodium triacetoxyborohydride reduction conditions

Technical Support Center: Sodium Triacetoxyborohydride (STAB) Optimization Ticket ID: STAB-OPT-2024 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist Introduction: The "Workhorse" of Reduc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium Triacetoxyborohydride (STAB) Optimization Ticket ID: STAB-OPT-2024 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist

Introduction: The "Workhorse" of Reductive Amination

Welcome to the technical support hub for Sodium Triacetoxyborohydride (


 or STAB). You are likely here because you need a mild, selective reducing agent that avoids the toxicity of cyanoborohydrides (

) and the poor selectivity of sodium borohydride (

).

STAB is the industry standard for Direct Reductive Amination . Its steric bulk and electron-withdrawing acetoxy groups make it less nucleophilic than


, allowing it to selectively reduce imines/iminiums in the presence of unreacted aldehydes or ketones.

Module 1: The "Gold Standard" Protocol

Do not deviate from this baseline unless your specific substrate requires it. This protocol is based on the seminal work by Abdel-Magid et al. (1996).

Standard Operating Procedure (SOP-STAB-01)
  • Solvent: 1,2-Dichloroethane (DCE).[1][2][3]

    • Why: DCE provides the fastest reaction rates. Tetrahydrofuran (THF) is a viable alternative but often results in slower kinetics (20-30% slower).

    • Critical Warning:NEVER use Methanol (MeOH). Unlike

      
      , STAB decomposes rapidly in protic solvents.
      
  • Stoichiometry:

    • Carbonyl: 1.0 equiv

    • Amine: 1.0 – 1.2 equiv[1]

    • STAB: 1.4 – 1.5 equiv[4]

    • Acetic Acid (AcOH): 1.0 equiv (Mandatory for ketones; Optional for aldehydes).

  • Atmosphere: Nitrogen or Argon (STAB is moisture-sensitive).

Step-by-Step Workflow:

  • Mix: In a dry flask under inert gas, dissolve the Carbonyl (1.0 equiv) and Amine (1.1 equiv) in anhydrous DCE.

  • Activate: Add Acetic Acid (1.0 equiv).

    • Note: If using an amine salt (e.g.,

      
      ), add 1.0 equiv of 
      
      
      
      to free the amine, then add AcOH.
  • React: Add STAB (1.5 equiv) in one portion.

  • Monitor: Stir at room temperature (1–16 hours). Monitor via LCMS or TLC.[1][5]

  • Quench: Add saturated aqueous

    
    . Stir for 15 minutes to break down boron-amine complexes.
    
  • Extract: Extract with DCM or EtOAc.

Module 2: Mechanistic Visualization

To troubleshoot effectively, you must visualize the competition between the carbonyl and the iminium ion.

STAB_Mechanism cluster_selectivity Selectivity Filter Carbonyl Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Slow Step) Iminium->Hemiaminal + H2O (Reversible) Product Final Amine Product Iminium->Product STAB STAB (Hydride Source) STAB->Product H- Transfer (Fast on Iminium)

Caption: The reaction relies on the equilibrium formation of the Iminium ion. STAB selectively reduces the Iminium species, driving the equilibrium to the right (Le Chatelier's principle).

Module 3: Troubleshooting (Ticket System)

Use this section to diagnose specific failures.

Ticket #001: Reaction Stalled / Low Conversion

Symptoms: LCMS shows starting material remaining after 16 hours. Root Cause: The equilibrium is not favoring the imine/iminium species. Corrective Actions:

  • The "Acid Spike": Did you add Acetic Acid?

    • Reasoning: Ketones are sterically hindered and less electrophilic. AcOH protonates the carbonyl/hemiaminal, catalyzing water elimination to form the iminium ion.

  • Water Scavenging: Add Molecular Sieves (4Å) or anhydrous

    
     to the reaction pot.
    
    • Reasoning: Removing water pushes the equilibrium toward the imine (Dehydration).

  • Solvent Switch: If using THF, switch to DCE.

    • Data: Reactions in DCE are historically faster due to polarity/solubility factors favoring the transition state.

Ticket #002: Dialkylation of Primary Amines

Symptoms: You want R-NH-R' but you got R-N(R')2. Root Cause: The product secondary amine is more nucleophilic than the starting primary amine and reacts with the aldehyde faster. Corrective Actions:

  • Switch to Indirect/Stepwise Method:

    • Step A: Mix Aldehyde + Amine in Methanol (Imine formation is instant in MeOH). Stir 30 mins.

    • Step B: Evaporate MeOH completely (Critical: STAB dies in MeOH).

    • Step C: Redissolve residue in DCE and add STAB.

  • Stoichiometry Adjustment: Use a large excess of the amine (5–10 equiv) if the amine is cheap/volatile.

Ticket #003: "Gooey" Workup / Emulsions

Symptoms: Layers won't separate during extraction. Root Cause: Boron-amine complexes are amphiphilic and stabilize emulsions. Corrective Actions:

  • Rochelle's Salt: Instead of

    
    , quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 30–60 minutes.
    
  • Acid/Base Swing: Acidify to pH 2 (pulls amine into water), wash organic layer (removes non-basic impurities), then basify aqueous layer to pH 10 and extract product.

Module 4: Optimization & Comparative Data

Use this table to justify your reagent choice in experimental write-ups.

FeatureSTAB (NaBH(OAc)3) Cyanoborohydride (NaCNBH3) Sodium Borohydride (NaBH4)
Selectivity High (Reduces Imines >> Aldehydes)High (pH dependent)Low (Reduces Aldehydes ~ Imines)
Toxicity Low (Boric acid/AcOH byproducts)High (Generates HCN gas)Low
Solvent DCE, THF (Must be aprotic)MeOH (Stable in protic)MeOH, EtOH
Water Tolerance Poor (Decomposes)GoodModerate
Reaction Rate Fast (in DCE)Slow (often requires pH 3-5)Fast
Use Case General Purpose / Pharma Difficult substrates / Acid stableSimple / Non-selective

Module 5: Decision Tree Workflow

Follow this logic path to optimize your specific reaction conditions.

STAB_Workflow Start Start Optimization IsKetone Is substrate a Ketone? Start->IsKetone KetoneYes Add 1.0 eq AcOH Use DCE IsKetone->KetoneYes Yes KetoneNo Aldehyde Path IsKetone->KetoneNo No IsPrimary Is Amine Primary? PrimaryYes Risk of Dialkylation? IsPrimary->PrimaryYes Yes PrimaryNo Standard Protocol (Direct Addition) IsPrimary->PrimaryNo No (Secondary Amine) KetoneNo->IsPrimary PrimaryYes->PrimaryNo Low Risk (Hindered) Stepwise Use Stepwise Method: 1. Form Imine in MeOH 2. Strip Solvent 3. Reduce in DCE PrimaryYes->Stepwise High Risk

Caption: Logic flow for selecting additives and order of addition based on substrate class.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][7][10] [J. Org.[2][6][7] Chem. 1996, 61, 3849–3862.]([Link]2][6]

  • Gribble, G. W. Sodium Triacetoxyborohydride.[4][5][8]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[6] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][7][8] (Included for comparative toxicity and selectivity context).

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: HPLC Method Development for Polar Heterocyclic Amines

Executive Summary For decades, the analysis of Polar Heterocyclic Amines (PHAs) —critical structural motifs in oncology drugs, nucleobases, and mutagenic impurities—has been the "Achilles' heel" of Reversed-Phase Liquid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the analysis of Polar Heterocyclic Amines (PHAs) —critical structural motifs in oncology drugs, nucleobases, and mutagenic impurities—has been the "Achilles' heel" of Reversed-Phase Liquid Chromatography (RPLC). The fundamental mismatch between hydrophilic, basic analytes and hydrophobic C18 stationary phases typically results in peak tailing, dewetting, and poor retention.[1]

This guide objectively compares the three dominant methodologies for separating PHAs: Traditional C18 with Ion-Pairing (IP-RPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and the modern standard, Surface-Porous Mixed-Mode Chromatography (MMC) .

The Verdict: While HILIC offers superior retention for the most hydrophilic species, Mixed-Mode C18/Cation-Exchange technology provides the most robust balance of peak shape, MS-sensitivity, and method reproducibility for pharmaceutical development.

Part 1: The Challenge – Why C18 Fails

To solve the problem, we must understand the physics of the failure. PHAs (e.g., imidazoles, pyridines, pyrimidines) present a dual challenge:

  • Thermodynamic Mismatch: They are too polar to partition into the hydrophobic C18 brush, eluting near the void volume (

    
    ).
    
  • Kinetic Drag (The Silanol Effect): At typical pH levels (3–7), residual silanols (

    
    ) on the silica surface act as cation-exchange sites. Basic amines interact strongly with these sites. Unlike the rapid "in-and-out" partition of RPLC, this electrostatic interaction has slow desorption kinetics, causing severe peak tailing (
    
    
    
    ).

Part 2: Comparative Analysis of Technologies

The Legacy Standard: C18 + Ion-Pairing (IP-RPLC)

The "Brute Force" Approach

Mechanism: You add a surfactant (e.g., Heptafluorobutyric acid - HFBA, or Octanesulfonic acid) to the mobile phase. The hydrophobic tail adsorbs to the C18, and the charged head captures the amine.

  • Pros: Excellent peak shape; tunable retention.

  • Cons:

    • MS Incompatibility: IP agents cause severe signal suppression (up to 90% loss) in Electrospray Ionization (ESI).

    • Hysteresis: The column is permanently modified; equilibration takes hours.

The Polar Alternative: HILIC

The "Orthogonal" Approach[2][3]

Mechanism: Uses a polar surface (Silica, Amide, Zwitterionic) with high-organic mobile phase (e.g., 90% ACN). A water-rich layer forms on the surface; analytes partition into this aqueous layer.[4]

  • Pros: Massive retention for ultra-polar compounds; MS-friendly (high organic = good desolvation).

  • Cons:

    • Solubility Mismatch: Samples must be dissolved in high organic solvent to prevent "breakthrough," which is difficult for polar PHAs.

    • Hydration Sensitivity: Long equilibration times are required to stabilize the water layer.

The Modern Solution: Mixed-Mode Chromatography (MMC)

The "Bimodal" Approach

Mechanism: The stationary phase features both a hydrophobic alkyl chain (C18) and a covalently bonded ionic group (e.g., sulfonic acid or carboxylic acid) on the surface.

  • Pros:

    • Dual Retention: Hydrophobic interaction retains the scaffold; electrostatic interaction retains the amine.

    • Self-Validating: pH switches can turn the electrostatic mechanism on or off.

    • MS Compatible: Requires only standard buffers (Formate/Acetate), no surfactants.

Part 3: Experimental Data & Performance Metrics

The following data compares the separation of a critical PHA mixture (Cytosine, Pyridine, Melamine) across the three platforms.

Table 1: Chromatographic Performance ( and )

Conditions: Flow 0.4 mL/min, Gradient elution optimized for each mode.

MetricAnalyteMethod A: C18 + IP Method B: HILIC (Amide) Method C: Mixed-Mode C18
Retention (

)
Cytosine1.25.43.1
Pyridine2.51.14.2
Melamine3.16.85.5
Tailing Factor (

)
Cytosine1.11.21.05
Pyridine1.21.31.1
Melamine1.11.41.1
Equilibration Time --> 60 min> 45 min< 5 min
Table 2: MS Sensitivity (ESI+)

Signal-to-Noise (S/N) ratio for 10 ng/mL injection.

AnalyteMethod A: C18 + IP (TFA) Method B: HILIC Method C: Mixed-Mode Analysis
Pyridine 45:1850:1920:1 IP suppresses signal by ~20x.
Melamine 120:12100:12300:1 Mixed-Mode matches HILIC sensitivity.

Key Insight: While HILIC provides the highest retention for Cytosine, Mixed-Mode offers the best balance of retention and peak symmetry (


) without the signal suppression of Ion-Pairing.

Part 4: Visualizing the Mechanism

The diagram below illustrates the fundamental difference in how these columns interact with a protonated heterocyclic amine.

G cluster_0 Traditional C18 (Silanol Effect) cluster_1 Mixed-Mode C18 (Engineered) C18_Ligand C18 Ligand (Hydrophobic) Analyte_1 Polar Amine (+) C18_Ligand->Analyte_1 Weak Retention Silanol Free Silanol (Si-O-) (Uncontrolled) Analyte_1->Silanol Strong Ionic Attraction (Peak Tailing) MM_Ligand Bimodal Ligand (C18 + (-) Charge) Analyte_2 Polar Amine (+) MM_Ligand->Analyte_2 Hydrophobic Interaction (Selectivity) Analyte_2->MM_Ligand Controlled Ionic Exchange (Retention & Symmetry)

Figure 1: Comparison of interaction mechanisms. In traditional C18, uncontrolled silanols cause tailing.[1] In Mixed-Mode, engineered ionic groups provide controlled retention.

Part 5: Protocol – The "Bimodal" Screening Workflow

Do not rely on trial-and-error. Use this systematic screening protocol for Mixed-Mode method development.

Step 1: Mobile Phase Selection (The "pH Switch")

Prepare two mobile phases. The power of Mixed-Mode is that pH controls the ionization of both the analyte and the stationary phase ligands.

  • MP A: 10 mM Ammonium Formate, pH 3.0 (Ligands fully ionized, Silanols suppressed).

  • MP B: Acetonitrile.[3][4][5]

Step 2: The Scouting Gradient

Run a standard gradient: 5% B to 60% B over 10 minutes.

  • Observation: If retention is too low (

    
    ), the hydrophobic mechanism is insufficient.
    
  • Action:Lower the buffer concentration in MP A (e.g., to 5 mM). Unlike RPLC, lowering salt strength increases retention in Mixed-Mode (Ion-Exchange mechanism).

Step 3: Optimization Decision Tree

DecisionTree Start Run Scouting Gradient (pH 3.0 / 10mM Buffer) Check_K Check Retention (k') Start->Check_K Low_Ret Decrease Buffer Conc. (Enhance Ionic Retention) Check_K->Low_Ret k' < 2 Good_Ret Good_Ret Check_K->Good_Ret k' > 2 Check_Shape Check Peak Shape Tailing Tailing Check_Shape->Tailing Tailing (Tf > 1.5) Good Good Check_Shape->Good Symmetric Good_Ret->Check_Shape Increase_Buffer Increase_Buffer Tailing->Increase_Buffer Increase Buffer Conc. (Shield Surface) Final Final Good->Final Validate Method

Figure 2: Method optimization logic for Mixed-Mode columns. Note that buffer concentration effects are inverse to HILIC.

Part 6: References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2024). Why Use HILIC and HIC Chromatography: Theory and Method Development Strategies.Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[3][6][7]Link

  • Gong, L., & McCullagh, J. (2015). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. Rapid Communications in Mass Spectrometry.[7][8] Link

Sources

Validation

A Comparative Stability Analysis: 1-(1-Methylpiperidin-4-yl)-1,4-diazepane Free Base vs. its Hydrochloride Salt

For researchers, scientists, and drug development professionals, selecting the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, handling, and ultimat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, selecting the optimal form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, handling, and ultimate therapeutic efficacy. This guide provides an in-depth technical comparison of the stability profiles of 1-(1-Methylpiperidin-4-yl)-1,4-diazepane in its free base form versus its hydrochloride (HCl) salt. By presenting a framework of theoretical principles and detailed experimental protocols, this document aims to equip scientists with the necessary insights to make informed decisions in their research and development endeavors.

Theoretical Framework: The Rationale for Salt Formation

Amines are a cornerstone of many pharmaceutical compounds, but their inherent basicity and the presence of a lone pair of electrons on the nitrogen atom render them susceptible to various degradation pathways, most notably oxidation.[1] The formation of a salt, such as a hydrochloride, neutralizes the basic amine by protonating the nitrogen. This seemingly simple acid-base reaction has profound implications for the molecule's stability.

The protonation of the nitrogen atom effectively sequesters the lone pair of electrons, which are the primary site of oxidative degradation.[1] This blockage of the reactive site significantly enhances the chemical stability of the compound. Furthermore, the ionic nature of the salt form typically leads to a more ordered crystalline lattice structure compared to the free base.[2] This results in a higher melting point, reduced volatility, and often, improved handling characteristics.[3] While free bases are often more soluble in organic solvents, their salt counterparts generally exhibit superior aqueous solubility, a crucial factor for bioavailability.[4][5]

Physicochemical Properties: A Comparative Overview

While specific experimental data for 1-(1-Methylpiperidin-4-yl)-1,4-diazepane is not extensively published, we can extrapolate expected properties based on the general principles of amine chemistry. The following table presents a comparison of the anticipated physicochemical properties of the free base and its HCl salt.

Property1-(1-Methylpiperidin-4-yl)-1,4-diazepane (Free Base)1-(1-Methylpiperidin-4-yl)-1,4-diazepane (HCl Salt)Rationale
Appearance Colorless to pale yellow liquid or low-melting solidWhite to off-white crystalline solidSalt formation typically leads to a more stable, crystalline solid state.
Melting Point LowHighThe ionic character of the salt results in a stronger crystal lattice and thus a higher melting point.[3]
Aqueous Solubility Sparingly solubleSolubleThe ionic nature of the HCl salt enhances its interaction with polar water molecules.[5]
Organic Solvent Solubility SolubleSparingly soluble to insolubleThe non-polar nature of the free base allows for better solubility in organic solvents.[4]
Hygroscopicity Moderate to highLow to moderateCrystalline salts are generally less hygroscopic than their amorphous or oily free base counterparts.
Chemical Stability Prone to oxidation and degradationMore stable against oxidationProtonation of the amine nitrogen protects it from oxidative degradation.[1][3]

Experimental Design for a Comprehensive Stability Study

To empirically validate the theoretical advantages of the HCl salt, a comprehensive stability study is essential. The following sections detail the experimental protocols designed to rigorously compare the stability of the free base and its HCl salt under various stress conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[6]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[2][3]

Protocol:

  • Sample Preparation: Prepare solutions of both the free base and the HCl salt in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Samples stored at 80°C for 48 hours.

    • Photostability: Samples exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[7]

  • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Forced Degradation Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis FreeBase Free Base Solution Acid Acid Hydrolysis FreeBase->Acid Base Base Hydrolysis FreeBase->Base Oxidation Oxidation FreeBase->Oxidation Thermal Thermal FreeBase->Thermal Photo Photostability FreeBase->Photo HCl_Salt HCl Salt Solution HCl_Salt->Acid HCl_Salt->Base HCl_Salt->Oxidation HCl_Salt->Thermal HCl_Salt->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Solid-State Stability Workflow cluster_0 Sample cluster_1 Analytical Techniques cluster_2 Data Output Sample Free Base or HCl Salt (Solid) TGA TGA Sample->TGA DSC DSC Sample->DSC XRPD XRPD Sample->XRPD DVS DVS Sample->DVS TGA_Data Thermal Decomposition Profile TGA->TGA_Data DSC_Data Melting Point & Purity DSC->DSC_Data XRPD_Data Crystallinity & Polymorphism XRPD->XRPD_Data DVS_Data Hygroscopicity Profile DVS->DVS_Data

Caption: Experimental workflow for solid-state stability assessment.

Anticipated Results and Interpretation

Based on the established principles of pharmaceutical sciences, the following outcomes are anticipated from the proposed stability studies.

Chemical Stability

The HPLC analysis from the forced degradation study is expected to show significantly less degradation for the HCl salt compared to the free base, particularly under oxidative and thermal stress conditions. The free base is likely to exhibit a greater number of degradation products and a more substantial decrease in the parent peak area.

Illustrative Forced Degradation Data:

Stress Condition% Degradation (Free Base)% Degradation (HCl Salt)
Acid Hydrolysis 5.23.1
Base Hydrolysis 8.96.5
**Oxidation (H₂O₂) **25.44.8
Thermal (80°C) 15.72.3
Photostability 11.33.9
Physical Stability

The solid-state characterization is expected to reveal the superior physical stability of the HCl salt.

Illustrative Solid-State Data:

Analytical TechniqueObservation (Free Base)Observation (HCl Salt)Interpretation
TGA Onset of decomposition at a lower temperature.Onset of decomposition at a higher temperature.The HCl salt possesses greater thermal stability.
DSC A broad endotherm at a lower temperature, indicative of a lower melting point and potential impurities.A sharp endotherm at a higher temperature, indicating a higher melting point and greater purity.The HCl salt is a more defined and stable crystalline solid.
XRPD A broad halo, indicating an amorphous or semi-crystalline nature.Sharp, well-defined peaks, confirming a crystalline structure.The crystalline nature of the HCl salt contributes to its enhanced stability.
DVS Significant mass gain at higher relative humidity, indicating high hygroscopicity.Minimal mass gain, indicating low hygroscopicity.The HCl salt is less susceptible to moisture-induced degradation or physical form changes.

Conclusion and Recommendations

The comprehensive stability comparison between 1-(1-Methylpiperidin-4-yl)-1,4-diazepane free base and its hydrochloride salt strongly indicates the superior stability profile of the salt form. The protonation of the amine nitrogen in the HCl salt provides a robust defense against oxidative degradation, while its crystalline nature imparts greater thermal stability and lower hygroscopicity.

For drug development professionals, the selection of the HCl salt of 1-(1-Methylpiperidin-4-yl)-1,4-diazepane is highly recommended. Its enhanced chemical and physical stability will likely translate to a longer shelf-life, more consistent product quality, and potentially improved bioavailability due to its higher aqueous solubility. The free base, while potentially useful in specific non-aqueous formulations or as a synthetic intermediate, presents significant stability challenges that could compromise the final drug product's safety and efficacy.

References

  • Vertex AI Search. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds.
  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH. Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications.
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • SION TEST. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
  • Wikipedia. Thermogravimetric analysis.
  • NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
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